Methyl 4-(butylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13-11-7-5-10(6-8-11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRPJNDVWBJCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260461 | |
| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71839-12-8 | |
| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71839-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracaine hydrochloride specified impurity C [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(butylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-(BUTYLAMINO)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9B9Y98RNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(butylamino)benzoate: Properties, Synthesis, and Applications
Introduction
Methyl 4-(butylamino)benzoate is a secondary amine and benzoate ester that serves as a crucial intermediate in organic synthesis. Its structure, featuring a substituted benzene ring, makes it a valuable building block for more complex molecules, particularly within the pharmaceutical industry. While it is recognized as a specified impurity of the local anesthetic Tetracaine, its utility extends beyond this role, positioning it as a key scaffold in medicinal chemistry.[1][2] This guide provides an in-depth analysis of its chemical and physical properties, proven synthetic methodologies, spectroscopic profile, and applications, offering a technical resource for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structural integrity of Methyl 4-(butylamino)benzoate, defined by its aromatic core, secondary amine, and methyl ester functionalities, dictates its chemical behavior and physical characteristics.
Chemical Structure
The molecule consists of a central benzene ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is attached at position 1, while a butylamino group (-NH(CH₂)₃CH₃) is at position 4. This para-substitution pattern is common in pharmacologically active molecules derived from benzoic acid.
Caption: 2D Structure of Methyl 4-(butylamino)benzoate.
Physicochemical Data
The compound's physical properties are summarized below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][4] |
| Molecular Weight | 207.27 g/mol | [1][3][5] |
| CAS Number | 71839-12-8 | [2][3][5] |
| Appearance | Pale Yellow to Pale Beige Solid | [4] |
| Melting Point | 104 °C | [4][5] |
| Boiling Point | 323.3 ± 25.0 °C (Predicted) | [4][5] |
| Density | 1.055 g/cm³ | [4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4][5] |
| SMILES | CCCCNC1=CC=C(C=C1)C(=O)OC | [1][2][3] |
| InChI Key | IHRPJNDVWBJCEH-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The synthesis of Methyl 4-(butylamino)benzoate is most commonly achieved through reductive amination, a robust and widely used method for forming C-N bonds. This approach offers high yields and a straightforward purification process.
Reductive Amination Workflow
The reaction proceeds by first forming an imine intermediate from Methyl 4-aminobenzoate and butyraldehyde, which is then reduced in situ to the desired secondary amine.
Caption: Workflow for Synthesis via Reductive Amination.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 4-(butylamino)benzoate from Methyl 4-aminobenzoate and butyraldehyde.
Materials:
-
Methyl 4-aminobenzoate (1.0 eq)
-
Butyraldehyde (1.2 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add Methyl 4-aminobenzoate and dissolve in methanol (approx. 0.2 M).
-
Imine Formation: Add butyraldehyde to the solution and stir at room temperature for 30 minutes. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical; portion-wise addition controls the exothermic reaction and prevents unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material and imine intermediate by TLC.
-
Workup:
-
Carefully quench the reaction by slowly adding water to decompose excess NaBH₄.
-
Reduce the volume of methanol under reduced pressure.
-
Add ethyl acetate and saturated NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine. This step is crucial to remove residual salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford Methyl 4-(butylamino)benzoate as a solid.
Spectroscopic Analysis
Structural elucidation of the final compound is confirmed through a combination of spectroscopic methods. The following table summarizes the expected spectral data based on the molecule's structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the δ 6.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Methyl Ester: A singlet around δ 3.8 ppm (3H). N-H Proton: A broad singlet (1H), chemical shift is concentration-dependent. Butyl Chain: Multiplets in the δ 0.9-3.2 ppm range corresponding to the -CH₂- and -CH₃ groups. |
| ¹³C NMR | Carbonyl Carbon: A peak around δ 167 ppm. Aromatic Carbons: Peaks in the δ 110-155 ppm range. Methyl Ester Carbon: A peak around δ 51 ppm. Butyl Chain Carbons: Peaks in the aliphatic region (δ 13-45 ppm). |
| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp peak around 1700-1720 cm⁻¹. C-N Stretch: A peak around 1250-1350 cm⁻¹. Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z = 207.13, corresponding to the molecular weight.[1] |
Applications in Medicinal Chemistry and Drug Development
The primary significance of Methyl 4-(butylamino)benzoate lies in its role as a versatile intermediate for synthesizing biologically active molecules.[6]
Precursor to Local Anesthetics
The 4-aminobenzoate scaffold is a classic pharmacophore for local anesthetics.[7] Methyl 4-(butylamino)benzoate is a direct structural analog and a known impurity of Tetracaine, a potent local anesthetic.[2] Its structure contains the three key components of many local anesthetics: an aromatic (lipophilic) portion, an intermediate ester linkage, and an amine (hydrophilic) portion. This makes it an ideal starting point for developing novel anesthetic agents through structure-activity relationship (SAR) studies.
Caption: Role as a scaffold in anesthetic development.
Building Block in Organic Synthesis
Beyond anesthetics, the compound serves as a reactant for creating a diverse range of chemical entities.[3][4] The secondary amine provides a nucleophilic site for further alkylation or acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening pathways to various compound libraries for screening. The related ethyl ester has been used to synthesize anti-inflammatory agents, highlighting the potential of this molecular class in broader therapeutic areas.[6]
Safety, Handling, and Storage
While specific, comprehensive toxicity data for Methyl 4-(butylamino)benzoate is limited, data from structurally related compounds like Methyl Benzoate can provide guidance. Methyl Benzoate is classified as harmful if swallowed and may be fatal if it enters the airways.[8][9] Therefore, prudent handling procedures are essential.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9] The recommended storage temperature is often at -20°C for long-term stability.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Methyl 4-(butylamino)benzoate is more than a mere impurity; it is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and functional handles make it an attractive scaffold for the development of novel therapeutics, particularly in the field of local anesthetics. This guide provides the foundational technical knowledge for scientists to confidently handle, synthesize, and utilize this compound in their research and development endeavors.
References
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ChemBK. Methyl 4-(butylaMino)benzoate.[Link]
-
PubChem. Benzoic acid, 4-(butylamino)-, methyl ester.[Link]
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Zhonding. Ethyl 4-(Butylamino)benzoate: Chemistry, Applications, and Significance.[Link]
-
RSC Publishing. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.[Link]
Sources
- 1. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(Butylamino)benzoate | LGC Standards [lgcstandards.com]
- 3. Methyl 4-(Butylamino)benzoate | CymitQuimica [cymitquimica.com]
- 4. 4-(Butylamino)-benzoic acid, methyl ester | 71839-12-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl 4-(Butylamino)benzoate: Chemistry, Applications, and Significance - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 7. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Methyl 4-(butylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-(butylamino)benzoate (CAS No. 71839-12-8), a molecule of significant interest in pharmaceutical sciences. Moving beyond a simple data sheet, this document synthesizes chemical principles with practical, field-proven insights. It is structured to provide not just procedural steps, but the underlying rationale critical for experimental design, problem-solving, and regulatory understanding. The primary focus is on its role as a key intermediate and a critical impurity in the synthesis of the local anesthetic, Tetracaine.
Core Molecular Profile & Physicochemical Properties
Methyl 4-(butylamino)benzoate is a secondary aromatic amine and a benzoate ester. Its structure combines a hydrophilic amino group and ester moiety with a lipophilic butyl chain and benzene ring, granting it moderate solubility in organic solvents and limited solubility in water.
Structural and Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 71839-12-8 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| IUPAC Name | methyl 4-(butylamino)benzoate | |
| Synonyms | Tetracaine Related Compound C (USP), Tetracaine Hydrochloride Impurity C (EP), N-Butyl-4-(methoxycarbonyl)aniline | [1][2] |
| SMILES | CCCCNC1=CC=C(C(=O)OC)C=C1 | [1] |
| InChI Key | IHRPJNDVWBJCEH-UHFFFAOYSA-N | [1] |
Physicochemical Data
This table summarizes key physical properties, essential for designing synthetic workups, purification strategies, and analytical methods. Note that some values are predicted and should be used as a guide pending experimental verification.
| Property | Value | Notes | Source(s) |
| Appearance | Pale Yellow to Pale Beige Solid | The coloration can be indicative of trace impurities; highly pure material should be off-white to pale yellow. | [3] |
| Melting Point | 104 °C | A sharp melting point is a good indicator of purity. Broadening of the range suggests the presence of solvents or related substances. | [4] |
| Boiling Point | 323.3 ± 25.0 °C (Predicted) | High boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal degradation. | [3] |
| Solubility | Slightly soluble in Chloroform, Methanol | Limited aqueous solubility is expected due to the butyl chain and benzene ring. This property is exploited during aqueous workups to extract the compound into organic layers. | [3] |
| pKa (Predicted) | 2.61 ± 0.32 | This predicted value pertains to the protonated amine. The low pKa suggests it is a weak base, a critical factor in selecting pH for extraction and chromatography. | [3] |
Synthesis Methodologies: Rationale and Execution
The synthesis of Methyl 4-(butylamino)benzoate is a crucial process, both for its use as a research chemical and for producing it as a reference standard to quantify impurities in Active Pharmaceutical Ingredients (APIs) like Tetracaine. The two most logical and industrially relevant synthetic routes are direct N-alkylation and reductive amination.
Diagram of Synthetic Pathways
Caption: Key synthetic strategies for Methyl 4-(butylamino)benzoate.
Protocol 1: Direct N-Alkylation of Methyl 4-aminobenzoate
This is a classical and straightforward approach based on nucleophilic substitution. The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of a butyl halide.
-
Causality: The choice of a weak base like potassium carbonate is critical. A strong base (e.g., NaOH) would saponify the methyl ester functional group, leading to the corresponding carboxylic acid as a major byproduct. A polar aprotic solvent (DMF or Acetonitrile) is chosen to solubilize the reactants and facilitate the SN2 reaction without interfering with the nucleophile. 1-Iodobutane is a more reactive alkylating agent than 1-bromobutane, which can reduce reaction times but is also more expensive.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-aminobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and 100 mL of anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add 1-bromobutane or 1-iodobutane (1.2 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC, checking for the consumption of the starting material. Self-Validation: A spot-to-spot comparison on TLC against the starting material will show the appearance of a new, less polar spot (the product) and the disappearance of the starting amine.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purification: Dissolve the crude material in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove any remaining salts and DMF if used. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Final Purification: The resulting solid can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Reductive Amination
This method forms the C-N bond via an imine intermediate, which is then reduced in situ. It is often milder and can have fewer issues with over-alkylation compared to the direct alkylation method.
-
Causality: This one-pot reaction first involves the condensation of the primary amine with butyraldehyde to form a Schiff base (imine). The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic; it is mild enough not to reduce the ester or the aldehyde starting material but is highly effective at reducing the protonated imine intermediate as it forms. This selectivity drives the reaction towards the desired secondary amine product. Dichloroethane (DCE) is a common solvent as it is non-protic and effectively dissolves the reactants.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 4-aminobenzoate (1.0 eq) and butyraldehyde (1.1 eq) in dichloroethane (DCE, 100 mL).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution portion-wise over 15 minutes. The reaction is often slightly exothermic.
-
Reaction Execution: Stir the reaction at room temperature for 4-8 hours. Monitor by TLC or HPLC for the disappearance of the starting materials. Self-Validation: The imine intermediate is transient and may not be easily observed. The primary validation is the clean conversion of the starting amine to the product.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography as described in Protocol 1.
Role in Pharmaceutical Development: The Tetracaine Impurity Profile
The primary relevance of Methyl 4-(butylamino)benzoate to drug development is its status as Tetracaine Related Compound C , a specified impurity in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2] Its presence in the final Tetracaine API can arise from two main sources: as a byproduct from the synthetic route or as a degradation product.
Diagram: Formation as a Pharmaceutical Impurity
Caption: Synthetic and degradative pathways leading to the impurity.
-
Synthetic Impurity: Many syntheses of Tetracaine start from 4-(butylamino)benzoic acid. If methanol is used as a solvent or is present as a reagent in a subsequent step, competitive esterification can occur, leading to the formation of the methyl ester (the title compound) instead of the desired 2-(dimethylamino)ethyl ester (Tetracaine).
-
Degradation Product: Tetracaine, being an ester, is susceptible to hydrolysis. Forced degradation studies show that Tetracaine hydrochloride is highly sensitive to hydrolysis under both acidic and alkaline conditions.[5] Cleavage of the ester bond can lead to the formation of 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol. If methanol is present in the formulation or during storage, re-esterification to the more stable methyl ester is plausible.
Biological and Toxicological Significance
Currently, there is a lack of specific public data on the pharmacology or toxicology of Methyl 4-(butylamino)benzoate. However, the principles of drug development mandate that any impurity present above a certain threshold (typically 0.10-0.15% as per ICH guidelines) must be identified and qualified.
While this specific molecule has not been extensively studied, related N-alkylated aminobenzoates have been investigated for various biological activities, including anti-inflammatory and anticancer properties.[6][7] This underscores the critical need for control; an uncharacterized impurity could potentially have its own biological effects, impacting the safety and efficacy profile of the final drug product. Without definitive toxicological data, the precautionary principle applies, and its levels must be strictly controlled to within the limits set by regulatory bodies.
Analytical Characterization and Control Strategy
Robust analytical methods are essential for identifying and quantifying Methyl 4-(butylamino)benzoate, ensuring the purity and safety of the API.
Diagram: Analytical Workflow
Caption: Integrated analytical approach for impurity control.
Protocol 3: HPLC Method for Impurity Profiling
This method is adapted from established procedures for analyzing Tetracaine and its related substances.[5][8][9] It is designed to be a stability-indicating method, meaning it can separate the main API from its impurities and degradation products.
-
Causality: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase consists of an acidic buffer and an organic modifier. The acidic pH (e.g., pH 2.5) ensures that the secondary amine on the molecule is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both the more polar impurities and the main, more retained API are eluted with good resolution and within a reasonable timeframe. UV detection at 312 nm is selected as it is a wavelength of high absorbance for the aminobenzoate chromophore.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 312 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 35% B
-
5-20 min: 35% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 35% B
-
26-30 min: 35% B (re-equilibration)
-
-
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve Methyl 4-(butylamino)benzoate in the mobile phase (50:50 A:B) to prepare a stock solution of 100 µg/mL. Prepare serial dilutions for linearity checks.
-
API Sample: Accurately weigh and dissolve the Tetracaine HCl sample in the mobile phase to a concentration of 1.0 mg/mL.
-
-
Analysis: Inject the reference standard to determine its retention time and response factor. Inject the API sample to identify and quantify the impurity based on the retention time and peak area relative to the standard or, if specified in a monograph, relative to the main API peak area. Self-Validation: The method's suitability is confirmed by ensuring baseline separation between the main Tetracaine peak and the impurity peak. Spiking the API sample with the reference standard should result in a single, larger peak at the expected retention time, confirming peak identity.
Spectroscopic Characterization
Structural confirmation of the reference standard is paramount and is achieved through NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected NMR signals provide a unique fingerprint for the molecule. The following are predicted chemical shifts (in ppm) in CDCl₃, based on data from similar structures.[10]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Aromatic Protons (ortho to CO₂Me) | δ ~7.8-7.9 (d, 2H) | δ ~131.5 | These protons are deshielded by the electron-withdrawing ester group. |
| Aromatic Protons (ortho to NH) | δ ~6.5-6.6 (d, 2H) | δ ~110.8 | These protons are strongly shielded by the electron-donating effect of the nitrogen atom. |
| -O-CH ₃ (Ester) | δ ~3.8 (s, 3H) | δ ~51.5 | A characteristic singlet for a methyl ester. |
| -NH-CH ₂- | δ ~3.1-3.2 (t, 2H) | δ ~43.2 | The methylene group directly attached to the nitrogen is deshielded by the electronegative atom. |
| -CH₂-CH ₂-CH₂-CH₃ | δ ~1.6-1.7 (m, 2H) | δ ~31.1 | A typical multiplet for a methylene group in a butyl chain. |
| -CH₂-CH₂-CH ₂-CH₃ | δ ~1.4-1.5 (m, 2H) | δ ~20.2 | A multiplet for the second methylene group. |
| -CH₂-CH₂-CH₂-CH ₃ | δ ~0.9-1.0 (t, 3H) | δ ~13.8 | A characteristic triplet for the terminal methyl group of the butyl chain. |
| Aromatic C (ipso to CO₂Me) | - | δ ~120.0 | Quaternary carbon, often of lower intensity. |
| Aromatic C (ipso to NH) | - | δ ~152.5 | Quaternary carbon, significantly downfield due to the strong electron-donating effect of nitrogen. |
| C=O (Ester) | - | δ ~167.0 | Typical chemical shift for an ester carbonyl carbon. |
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner, providing structural confirmation.
-
Molecular Ion (M⁺): A peak at m/z = 207 corresponding to the molecular weight.
-
Key Fragmentations:
-
Loss of Methoxy Radical (-•OCH₃): A prominent peak at m/z = 176 (M - 31) from the cleavage of the ester group, forming a stable acylium ion.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines. Loss of a propyl radical (-•C₃H₇) would result in a fragment at m/z = 164 (M - 43). This is often a very favorable fragmentation pathway.
-
Loss of the Butyl Chain: A peak at m/z = 151 (M - 56) corresponding to the loss of butene via a McLafferty-type rearrangement or cleavage of the N-butyl bond.
-
Benzoate Fragments: Peaks corresponding to the benzoic acid core, such as at m/z = 120 or m/z = 92 , may also be observed after further fragmentation.
-
Conclusion and Outlook
Methyl 4-(butylamino)benzoate serves as a quintessential example of a molecule whose significance is defined by its context within pharmaceutical development. While its direct applications are limited to that of a synthetic reactant, its role as a critical process impurity and potential degradant of Tetracaine places it under intense scrutiny. A thorough understanding of its synthesis, physicochemical properties, and analytical behavior is not merely an academic exercise; it is a prerequisite for robust quality control, regulatory compliance, and ultimately, patient safety. Researchers developing new aminobenzoate-based therapeutics should consider this compound and its formation pathways as a potential impurity to monitor. Future work should focus on obtaining definitive experimental data for its pKa and solubility, as well as toxicological studies to fully qualify its risk profile as a pharmaceutical impurity.
References
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Zeng, S., et al. (2023). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 223, 115116. [Link][5]
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Chauhan, A., et al. (2023). Design of Experiment-Driven Stability Indicating RP- HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. Bulletin of Environment, Pharmacology and Life Sciences, 12(4), 182-191. [Link][11]
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Kokotos, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link][6]
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Al-Wassiti, H., et al. (2014). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method. Biomedical Chromatography, 28(12), 1739-1745. [Link][8]
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From Serendipity to Rational Design: An In-depth Technical Guide to the Discovery and History of p-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of p-aminobenzoic acid (PABA) and its derivatives. From its early identification as a bacterial growth factor to its pivotal role in the development of groundbreaking pharmaceuticals, the story of PABA is a compelling narrative of scientific inquiry, serendipitous discovery, and the dawn of rational drug design. This document delves into the key scientific milestones, the elucidation of biochemical pathways, and the evolution of synthetic methodologies that have established PABA as a cornerstone in medicinal chemistry. We will examine the genesis of local anesthetics like benzocaine and procaine, the revolutionary impact of sulfonamide antibacterials, and the subsequent diversification of PABA derivatives into a wide array of therapeutic agents, including sunscreens. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer a deep, actionable understanding of this vital chemical scaffold.
The Genesis of a Versatile Scaffold: The Discovery of p-Aminobenzoic Acid
Para-aminobenzoic acid, a white crystalline solid, has been known to chemists since at least 1863.[1] However, its journey from a simple organic compound to a key player in pharmacology began with its recognition as a vitamin-like substance and a crucial growth factor for various microorganisms.[2] Initially referred to as vitamin Bx, it is no longer classified as a true vitamin for humans because it can be synthesized by our gut microbiome.[3]
Early synthesis of PABA was mentioned in the chemical literature around 1900.[4] Industrial production methods were later developed, primarily through two main routes: the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide derived from terephthalic acid.[3][5] These processes were pivotal in making PABA and its subsequent derivatives widely available for research and commercial use.
The true significance of PABA began to unfold with the discovery of its essential role in the biosynthesis of folic acid in bacteria.[2] This biochemical pathway, absent in humans who obtain folic acid from their diet, would become a critical target for a new class of antibacterial drugs.
A Tale of Two Pathways: The Sulfonamide Revolution
The story of sulfonamides, the first class of synthetic antibacterial drugs, is inextricably linked to PABA. In the 1930s, the German pathologist and bacteriologist Gerhard Domagk, working at Bayer, discovered that a red azo dye called Prontosil rubrum could protect mice from lethal streptococcal infections.[6][7][8] This was a landmark achievement, as there were no effective treatments for systemic bacterial infections at the time. For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][7]
Interestingly, Prontosil was inactive in vitro. It was later discovered by researchers at the Pasteur Institute in Paris that Prontosil is a prodrug, meaning it is metabolized in the body to its active form, sulfanilamide. This discovery opened the floodgates for the development of a vast array of "sulfa drugs."
The mechanism of action of these drugs remained a puzzle until 1940, when a groundbreaking paper by Donald Woods and Paul Fildes provided the elegant explanation. They observed that the antibacterial effect of sulfanilamide could be reversed by the addition of PABA. This led to their revolutionary hypothesis: sulfanilamide and PABA are structurally similar, and sulfanilamide acts as a competitive inhibitor of a bacterial enzyme that utilizes PABA.[9] This enzyme, now known as dihydropteroate synthetase (DHPS), is crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[10] By blocking this step, sulfonamides halt bacterial growth, making them bacteriostatic.[11] This discovery was a watershed moment in medicine, marking a shift towards rational drug design based on the understanding of metabolic pathways.
Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition
The following diagram illustrates the bacterial folate synthesis pathway and the mechanism of competitive inhibition by sulfonamides.
Caption: Bacterial folate synthesis and sulfonamide inhibition.
The Quest for Safer Anesthesia: From Cocaine to Procaine
The late 19th century saw the introduction of cocaine as the first effective local anesthetic. However, its significant side effects, including toxicity and addiction, spurred the search for safer alternatives. This quest led to the development of a new class of local anesthetics derived from PABA.
Benzocaine: A Simple Ester with Topical Power
Benzocaine (ethyl p-aminobenzoate) was one of the earliest synthetic local anesthetics. It is a simple ester of PABA and ethanol. Due to its low water solubility, its use is primarily limited to topical applications as a pain reliever in products for sunburns, wounds, and oral discomfort.
Procaine: The Dawn of "Novocain"
In 1905, the German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain.[9][12] Procaine, the 2-(diethylamino)ethyl ester of PABA, was a significant improvement over cocaine. It was effective, non-addictive, and had a much better safety profile.[13][14][15] Its introduction into medical practice by the surgeon Heinrich Braun revolutionized local and regional anesthesia, particularly in dentistry.[12]
Comparative Properties of Local Anesthetics
| Property | Cocaine | Benzocaine | Procaine |
| Chemical Class | Naturally Occurring Tropane Alkaloid | Synthetic Amino Ester | Synthetic Amino Ester |
| Mode of Action | Sodium Channel Blocker & CNS Stimulant | Sodium Channel Blocker | Sodium Channel Blocker |
| Addiction Potential | High | None | None |
| Vasoconstriction | Yes | No | No (often co-administered with epinephrine) |
| Metabolism | Liver (slow) | Plasma Esterases (rapid) | Plasma Esterases (rapid) |
| Primary Use | Largely Replaced | Topical Anesthesia | Infiltration and Nerve Block Anesthesia |
Experimental Protocols: Synthesis of PABA Derivatives
This protocol describes the Fischer esterification of PABA with ethanol to produce benzocaine.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol with stirring.
-
Slowly add 1.0 mL of concentrated sulfuric acid. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 30 mL of ice water.
-
While stirring, slowly add 10% sodium carbonate solution until the pH is approximately 8. This neutralizes the excess acid and precipitates the benzocaine.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product to obtain benzocaine as a white solid.
This two-step synthesis involves the esterification of 4-nitrobenzoic acid followed by the reduction of the nitro group.
Step 1: Synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate (Nitrocaine)
-
React 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride.
-
In a separate flask, combine the 4-nitrobenzoyl chloride with 2-(diethylamino)ethanol. The reaction is exothermic.
-
Heat the mixture to complete the esterification, yielding nitrocaine.
Step 2: Reduction of Nitrocaine to Procaine
-
Dissolve the nitrocaine intermediate in dilute hydrochloric acid.
-
Gradually add a reducing agent, such as tin (Sn) metal, to the solution. This reduces the nitro group (-NO₂) to an amino group (-NH₂).
-
After the reduction is complete, make the solution alkaline with sodium carbonate to precipitate the procaine base.
-
The crude procaine can be purified by recrystallization.
Synthesis Workflow: Procaine from 4-Nitrobenzoic Acid
Caption: Multi-step synthesis of Procaine Hydrochloride.
Beyond Anesthesia and Antibiotics: The Expanding World of PABA Derivatives
The versatility of the PABA scaffold has led to its incorporation into a wide range of other therapeutic and commercial products.
Sunscreens: Harnessing UV Absorption
PABA and its derivatives were among the first chemical agents to be used in sunscreens due to their ability to absorb ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm).[3] The first patent for a PABA-based sunscreen was granted in 1943. While the use of PABA itself has declined due to concerns about skin allergies and photosensitivity, its more stable and less irritating ester derivatives, such as padimate O, are still used in some sunscreen formulations.[16]
Comparative SPF Values of PABA and a Derivative
| Sunscreen Agent | Concentration | In-vitro SPF |
| PABA | Same as below | 17.60 |
| PABA methyl stearate | Same as above | 26.17 |
Data from a comparative study.[17]
A Building Block for Drug Discovery
The PABA moiety is found in a surprisingly large number of commercial drugs with diverse therapeutic applications, including:
-
Antineoplastics
-
Anticonvulsants
-
Antiarrhythmics
-
Antiemetics
Its bifunctional nature, with both an amino and a carboxyl group, makes it an ideal starting point for creating large combinatorial libraries of "drug-like" molecules for high-throughput screening in the drug discovery process.
Conclusion: A Legacy of Innovation
The journey of p-aminobenzoic acid and its derivatives is a testament to the power of chemical synthesis and the importance of understanding biochemical pathways in drug development. From the serendipitous discovery of its antibacterial antagonism to the rational design of safer local anesthetics, PABA has played a pivotal role in shaping modern medicine. Its continued use as a versatile building block in medicinal chemistry ensures that the legacy of this seemingly simple molecule will continue to unfold in the development of new and improved therapeutic agents for years to come.
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Science History Institute. (n.d.). Gerhard Domagk. Retrieved from [Link]
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Kamal, A., & Ashraf, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5035. Retrieved from [Link]
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Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]
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Biological activities of aminobenzoic acid derivatives
An In-Depth Technical Guide to the Biological Activities of Aminobenzoic Acid Derivatives
Abstract
Aminobenzoic acid and its isomers serve as foundational scaffolds in medicinal chemistry, giving rise to a vast array of derivatives with significant and diverse biological activities.[1] Known for their structural versatility, these compounds can be modified at both the amino and carboxyl groups, making them ideal building blocks for novel therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the core biological activities of aminobenzoic acid derivatives, including their antimicrobial, anti-inflammatory, anticancer, neuropharmacological, and dermatological applications. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, summarize key structure-activity relationships, and offer visual representations of critical signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small-molecule therapeutics.
Introduction: The Aminobenzoic Acid Scaffold
Aminobenzoic acids are aromatic compounds featuring both an amino group and a carboxylic acid group attached to a benzene ring.[1] The relative positions of these two functional groups give rise to three primary isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA).
A "Privileged Scaffold" in Medicinal Chemistry
The aminobenzoic acid framework is considered a "privileged scaffold" because it is a recurring structural motif in a multitude of compounds that exhibit high affinity for various biological targets.[3] Its derivatives are found in numerous approved drugs, ranging from local anesthetics to anti-inflammatory agents and folate antagonists.[4] The scaffold's utility stems from its dual functionality: the carboxylic acid can form salts, esters, or amides, while the amino group can be acylated, alkylated, or transformed into Schiff bases, allowing for extensive chemical diversification.[1][5]
Overview of Major Biological Activities
Derivatives of aminobenzoic acid have demonstrated a remarkable spectrum of pharmacological effects, underscoring their importance in drug discovery.[6] Key activities that have been extensively investigated include:
-
Antimicrobial: Targeting essential metabolic pathways in bacteria and fungi.[7][8]
-
Anti-inflammatory: Modulating enzymatic pathways responsible for inflammation and pain.[9][10]
-
Anticancer: Exerting cytotoxic effects on tumor cells through various mechanisms.[1][7]
-
Local Anesthetic: Reversibly blocking nerve impulse transmission.[11]
-
Cholinesterase Inhibition: Targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[12]
-
Antioxidant & UV Protection: Absorbing UV radiation and neutralizing reactive oxygen species (ROS).[13][14]
Core Mechanisms of Action & Associated Biological Activities
The diverse therapeutic applications of aminobenzoic acid derivatives are rooted in their ability to interact with specific biological macromolecules. This section details the primary mechanisms of action.
Antimicrobial Activity: Targeting Folate Synthesis and Beyond
One of the most classic and well-understood activities of aminobenzoic acid derivatives is their antimicrobial effect, which primarily targets the folic acid synthesis pathway in microorganisms.[13]
Mechanism of Action: Many bacteria, yeasts, and plants synthesize their own folic acid, an essential vitamin for DNA synthesis and repair.[7][13] Para-aminobenzoic acid (PABA) is a critical precursor in this pathway, utilized by the enzyme dihydropteroate synthase (DHPS).[4][13] Sulfonamide antibiotics, which are structural mimics of PABA, act as competitive inhibitors of DHPS.[2] By binding to the enzyme's active site, they prevent the incorporation of PABA, thereby halting folate production and exerting a bacteriostatic effect.[13] This mechanism provides excellent selective toxicity, as humans do not synthesize folic acid and instead obtain it from their diet.[8]
Beyond folate antagonism, derivatives like Schiff bases have shown broad-spectrum antibacterial and potent antifungal properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[7][8]
Caption: Inhibition of the cyclooxygenase (COX) pathway by NSAIDs.
Anticancer and Cytotoxic Properties
The structural versatility of aminobenzoic acids has been leveraged to develop potent cytotoxic agents against various cancer cell lines.
[7][15]Mechanisms of Action: The anticancer effects are diverse. Some derivatives function as folate antagonists (e.g., methotrexate), which are particularly effective against rapidly proliferating cancer cells. O[4]ther novel mechanisms have been discovered, including:
-
Inhibition of β-tubulin: Certain acrylamide–PABA hybrids prevent the polymerization of tubulin into microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis. *[16] Targeting Cancer-Related Inflammation: Derivatives have been designed to inhibit pro-tumoral and pro-inflammatory signaling pathways that are crucial for cancer progression. *[17] Induction of Apoptosis: Many Schiff base derivatives have shown the ability to induce programmed cell death in cancer cells, with notable cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines.
[1][7][8]##### Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24-72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Bases of PABA | HepG2 (Liver) | ≥ 15.0 | |
| Benzamide Derivatives | HCT-116 (Colon) | 21.3 ± 4.1 | |
| Alkyl Derivatives of PABA | NCI-H460 (Lung) | 15.59 | |
| Acrylamide-PABA Hybrids | MCF-7 (Breast) | 1.83 |
Neuropharmacological Activity: Anesthetics and Cholinesterase Inhibitors
PABA esters are the archetypal local anesthetics, and newer derivatives are being explored for the treatment of neurodegenerative diseases.
[11][12]Mechanism of Action (Local Anesthetics): Local anesthetics like benzocaine, procaine, and tetracaine function by reversibly blocking voltage-gated sodium channels (VGSCs) in the membranes of neurons. T[11]he uncharged form of the molecule penetrates the nerve cell membrane. Inside the cell, it equilibrates to its charged, cationic form, which then binds to a specific receptor site within the sodium channel pore. T[11]his binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for membrane depolarization and thereby halting the propagation of nerve impulses.
[11]Mechanism of Action (Cholinesterase Inhibition): Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine. PABA derivatives have been designed to inhibit the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). B[12]y inhibiting these enzymes, the compounds increase the concentration and duration of acetylcholine in the synaptic cleft, aiming to improve cognitive function.
[12]##### Diagram: Local Anesthetic Mechanism
Caption: Blockade of a neuronal voltage-gated sodium channel by a PABA ester.
Structure-Activity Relationship (SAR) and Drug Design
Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. F[3]or aminobenzoic acid derivatives, SAR studies have yielded key insights.
-
Role of Substituents: The nature and position of substituents on the benzene ring significantly influence pharmacological properties. F[3]or antimicrobial Schiff bases, electron-withdrawing groups on the salicylaldehyde moiety can enhance activity. F[7]or anthranilate sulfonamides, an electron-withdrawing nitro group resulted in the highest cytotoxicity. *[18] Modifications of Functional Groups: Converting the carboxylic acid to an ester or amide, or the amino group to a Schiff base, is a common and effective strategy to tune activity. E[5][7]sterification of PABA is key to its local anesthetic properties. *[11] Lipophilicity: The lipophilicity of the molecule, often described by parameters like π or Rm values, can be a decisive factor for cell penetration and interaction with target enzymes, although it is not always the sole determinant of activity.
[19]##### Diagram: SAR-Guided Drug Discovery Workflow
Caption: A general workflow for a structure-activity relationship (SAR) program.
Synthesis and Characterization
Common Synthetic Routes
The derivatization of aminobenzoic acids is typically straightforward, leveraging the reactivity of the amino and carboxyl groups.
-
Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a standard method for producing aminobenzoate esters like benzocaine. *[20] Schiff Base Formation: The condensation reaction between the primary amino group of an aminobenzoic acid and an aldehyde or ketone yields an imine (Schiff base), a common strategy for creating antimicrobial agents. *[7][8] Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with SOCl2) and then reacted with an amine to form an amide bond.
[5]#### Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)
This protocol describes a classic Fischer esterification.
[20]1. Setup: In a round-bottom flask equipped with a reflux condenser, combine p-aminobenzoic acid (1.0 eq), absolute ethanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). 2. Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). 3. Workup: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases. 4. Extraction: The product, ethyl p-aminobenzoate, will often precipitate as a white solid. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. 5. Purification: Collect the crude product by filtration or by evaporating the organic solvent from the extracted layers. Recrystallize the crude solid from an ethanol/water mixture to obtain pure white crystals of benzocaine. 6. Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Future Perspectives and Conclusion
The aminobenzoic acid scaffold continues to be a highly productive starting point for the development of new therapeutic agents. C[2][15]urrent research is focused on creating hybrid molecules that combine the aminobenzoic acid core with other pharmacophores to achieve multi-target activity or enhanced potency. T[7][8]he synthesis of derivatives with improved pharmacokinetic profiles and reduced toxicity remains a key objective. A[16]s our understanding of disease pathways deepens, the rational design of novel aminobenzoic acid derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of human diseases, from multidrug-resistant infections to cancer and neurodegenerative disorders.
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An In-depth Technical Guide to Methyl 4-(butylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(butylamino)benzoate is an aromatic amino ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, which combines a benzoate core with a butylamino group, makes it a compound of interest in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and development. Notably, it is recognized as an impurity of the local anesthetic Tetracaine, designated as Tetracaine Hydrochloride Impurity C.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][4][6] |
| Molecular Weight | 207.27 g/mol | [1][4][6] |
| CAS Number | 71839-12-8 | [1][4][6] |
| Appearance | Pale Yellow to Pale Beige Solid | [7] |
| Melting Point | 104℃ | [7][8] |
| Boiling Point (Predicted) | 323.3±25.0 °C | [7][8] |
| Density (Predicted) | 1.055 g/cm³ | [7][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7][8] |
Synthesis and Characterization
The synthesis of Methyl 4-(butylamino)benzoate can be achieved through several synthetic routes. A common approach involves the reductive amination of Methyl 4-aminobenzoate with butyraldehyde.[9]
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of Methyl 4-(butylamino)benzoate.
Materials:
-
Methyl 4-aminobenzoate
-
Butyraldehyde
-
Palladium on activated charcoal (10% wt)
-
Tetrahydrofuran (THF), dry
-
Methanol (MeOH)
-
Magnesium sulfate (anhydrous)
-
Celite
-
Petroleum ether 40-60
-
Ethyl acetate (EtOAc)
Procedure:
-
To a microwave reactor tube, add Methyl 4-aminobenzoate (2 mmol), butyraldehyde (1 mmol), and palladium on activated charcoal (0.1 mmol).[9]
-
Add dry THF (2 mL) to the mixture.[9]
-
The reaction mixture is stirred under microwave dielectric heating for 90 minutes at 170 °C.[9]
-
After cooling, the crude reaction mixture is filtered through a pad of celite and washed with MeOH.[9]
-
The collected solvent is dried over anhydrous MgSO₄ and then removed under vacuum.[9]
-
Purification by flash chromatography (petroleum ether 40-60/EtOAc 9:1) yields the final product.[9]
Characterization
The identity and purity of the synthesized Methyl 4-(butylamino)benzoate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.
Caption: A flowchart illustrating the synthesis and subsequent characterization of Methyl 4-(butylamino)benzoate.
Applications in Drug Discovery and Development
Methyl 4-(butylamino)benzoate and its derivatives are of significant interest in the pharmaceutical industry.[2] The 4-aminobenzoate scaffold is a key structural motif in many local anesthetics.[3]
Role as a Synthetic Intermediate
The primary application of Methyl 4-(butylamino)benzoate is as a reactant in organic synthesis.[1] It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, the ethyl analog, Ethyl 4-(butylamino)benzoate, is a known intermediate in the synthesis of anti-inflammatory agents and topical anesthetics.[2]
Investigational Uses
Research has explored the biological activities of benzoate compounds derived from structures like Methyl 4-(butylamino)benzoate. These investigations aim to develop new local anesthetics and other therapeutic agents.[3] The introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug molecule, which is a key consideration in drug design.[10]
Caption: The central role of Methyl 4-(butylamino)benzoate in various stages of drug development.
Conclusion
Methyl 4-(butylamino)benzoate is a valuable chemical entity with well-defined physicochemical properties. Its utility as a synthetic intermediate, particularly in the context of medicinal chemistry, underscores its importance for researchers and professionals in drug development. Further exploration of its derivatives holds promise for the discovery of novel therapeutic agents.
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Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of Aminobenzoate Compounds
Abstract
This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of aminobenzoate compounds. These compounds are prevalent in pharmaceuticals, cosmetics, and as precursors in chemical synthesis, making their accurate quantification critical.[1][2][3] This document provides a step-by-step protocol, from initial method design and column selection to mobile phase optimization and validation, grounded in scientific principles and field-proven expertise. The methodologies described herein adhere to the principles outlined in the International Conference on Harmonisation (ICH) guidelines to ensure data integrity and reliability.[4][5][6][7]
Introduction: The Analytical Challenge of Aminobenzoates
Aminobenzoates are a class of aromatic compounds containing both an amino group and a carboxylic acid group. This zwitterionic nature, coupled with potential isomerism (e.g., 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid), presents a unique challenge for chromatographic separation.[1] Their polarity and potential for ionization necessitate careful control over chromatographic parameters to achieve adequate retention, resolution, and peak shape. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these compounds due to its high resolution and sensitivity.[3][7]
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed framework for developing and validating an HPLC method tailored for aminobenzoate analysis. We will delve into the rationale behind experimental choices, ensuring a deep understanding of the method's mechanics.
Foundational Method Development: A Strategic Approach
A successful HPLC method is built upon a logical and systematic selection of its core components: the stationary phase, mobile phase, and detection system.
Stationary Phase Selection: The Heart of the Separation
For the analysis of polar, ionizable compounds like aminobenzoates, a standard reversed-phase C18 column is a common starting point.[8][9][10][11] However, the presence of both acidic and basic functional groups can lead to challenging peak shapes and insufficient retention on traditional C18 phases, especially for hydrophilic isomers.[12]
Expert Insight: To overcome these challenges, a mixed-mode stationary phase, combining reversed-phase and ion-exchange characteristics, is often a superior choice.[1][12] For instance, a reversed-phase/cation-exchange column can provide enhanced retention and selectivity for zwitterionic aminobenzoates.[1] The cation-exchange functionality interacts with the protonated amino group, while the reversed-phase backbone interacts with the aromatic ring, offering a dual retention mechanism. This approach often leads to baseline separation of closely related isomers with excellent peak shapes.[1][12]
For this protocol, we will proceed with a mixed-mode C18/cation-exchange column (e.g., 4.6 x 150 mm, 3.5 µm) as our primary recommendation for its superior performance with aminobenzoate isomers.
Mobile Phase Design: Driving Selectivity and Retention
The mobile phase is a critical tool for manipulating the retention and elution of analytes.[13] Its composition, particularly the organic modifier, pH, and buffer system, must be carefully optimized.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. For aminobenzoates, starting with a gradient of acetonitrile in water allows for the elution of compounds with a range of polarities.
-
pH and Buffer Selection: The pH of the mobile phase is arguably the most critical parameter for ionizable compounds.[13][14] It dictates the charge state of the aminobenzoate's carboxylic acid and amino groups, thereby influencing their interaction with the stationary phase. The Henderson-Hasselbalch equation provides the theoretical foundation for predicting the ionization state at a given pH. To ensure a stable and reproducible chromatographic environment, a buffer is essential.
-
Rationale: For aminobenzoates, a mobile phase pH around 3.0-4.0 is often effective.[8][10] At this pH, the carboxylic acid group (pKa ~4-5) will be largely protonated (neutral), while the amino group (pKa ~2-3) will be protonated (positive charge). This positive charge facilitates a strong interaction with the cation-exchange functionality of the mixed-mode column, enhancing retention and selectivity.[1] An ammonium formate or ammonium acetate buffer is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detection if desired.[1]
-
Detection Method: Visualizing the Analytes
Aminobenzoate compounds possess a chromophore in their aromatic ring, making them amenable to UV detection.[12] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment. The UV maximum for many aminobenzoates falls between 250 nm and 300 nm.[8][15] For higher sensitivity and specificity, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) can be employed.[16]
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the HPLC analysis of aminobenzoate compounds.
Materials and Reagents
-
Aminobenzoate reference standards (e.g., 2-aminobenzoic acid, 3-aminobenzoic acid, 4-aminobenzoic acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Ammonium formate or Ammonium acetate (analytical grade)
-
Formic acid or Acetic acid (for pH adjustment)
-
Mixed-mode C18/cation-exchange column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Sample and Mobile Phase Preparation Protocol
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
-
Aqueous Component (Mobile Phase A): To 1 L of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas using an appropriate method (e.g., sonication, vacuum filtration).
-
Organic Component (Mobile Phase B): To 1 L of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.
Protocol 2: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each aminobenzoate reference standard into separate 10 mL volumetric flasks.
-
Dissolve the standards in a small amount of methanol or acetonitrile and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with the diluent.
Protocol 3: Sample Preparation
-
Accurately weigh a known amount of the sample containing the aminobenzoate compound(s).
-
Dissolve the sample in the diluent to achieve a concentration within the linear range of the method.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[3][9]
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Recommended Setting |
| Column | Mixed-mode C18/Cation-Exchange, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 265 nm (or optimal wavelength for specific analyte) |
| Run Time | 20 minutes (including equilibration) |
Method Optimization: Fine-Tuning for Optimal Performance
The initial conditions provided should yield a good separation. However, further optimization may be necessary to achieve the desired resolution, peak shape, and analysis time.
-
Gradient Slope: If peaks are co-eluting, a shallower gradient (e.g., 10% to 50% B over 20 minutes) can improve resolution. Conversely, a steeper gradient can reduce the analysis time.
-
pH Adjustment: Small adjustments to the mobile phase pH (e.g., ± 0.2 pH units) can significantly alter the selectivity between isomers.[14]
-
Flow Rate: Adjusting the flow rate can impact efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.[13]
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[5][6] The validation should be performed according to ICH guidelines (Q2(R1)) and should include the following parameters:[4][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 80-120% of the expected sample concentration for an assay.[17]
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked placebo) at different levels across the linear range.[4][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4][5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).
Data Presentation and Expected Results
The following table presents hypothetical data for the separation of three aminobenzoic acid isomers using the optimized HPLC method.
| Analyte | Retention Time (min) | Resolution (USP) | Tailing Factor (USP) |
| 2-Aminobenzoic Acid | 5.8 | - | 1.1 |
| 3-Aminobenzoic Acid | 7.2 | 2.5 | 1.2 |
| 4-Aminobenzoic Acid | 8.5 | 2.8 | 1.1 |
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Caption: Logical workflow for HPLC method development and validation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC method for the analysis of aminobenzoate compounds. By understanding the causal relationships between chromatographic parameters and separation performance, researchers can confidently develop robust and reliable methods for a wide range of applications. The use of a mixed-mode stationary phase, coupled with careful mobile phase optimization, is key to successfully resolving these challenging analytes. Adherence to ICH validation guidelines ensures the integrity and trustworthiness of the generated data, which is paramount in research and drug development.
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved from [Link]
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HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]
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Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294–296. Retrieved from [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
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Raju, D. K., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). ThaiScience. Retrieved from [Link]
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Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Dhananjeyan, M. R., et al. (2008). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts. Journal of Chromatography B, 867(2), 247–252. Retrieved from [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters Corporation. Retrieved from [Link]
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Okdeh, S., Mostafa, S., & Traboulssie, S. (2010). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry, 15, 664-667. Retrieved from [Link]
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DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). CORE. Retrieved from [Link]
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Application Note: Real-Time Monitoring of Benzoate Synthesis using Thin-Layer Chromatography (TLC)
Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Thin-Layer Chromatography (TLC) for the real-time monitoring of benzoate ester synthesis. We will delve into the fundamental principles of TLC and present a detailed, field-proven protocol for its application in tracking the conversion of benzoic acid and an alcohol to the corresponding benzoate ester. This guide emphasizes the causality behind experimental choices to ensure reliable and reproducible results, bolstering scientific integrity.
Introduction: The Strategic Importance of Reaction Monitoring
In the synthesis of benzoate esters, which are pivotal intermediates in the pharmaceutical and fragrance industries, precise control over the reaction progress is paramount.[1][2] Incomplete reactions can lead to purification challenges and reduced yields, while unnecessarily long reaction times waste resources. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method to monitor the progress of these reactions, allowing for timely quenching and optimization of reaction conditions.[3][4][5][6] This technique provides qualitative and semi-quantitative data on the disappearance of starting materials and the appearance of the desired product.[7][8]
Foundational Principles of TLC in the Context of Benzoate Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[9][10][11] In the context of benzoate synthesis, the key components to monitor are the starting materials (e.g., benzoic acid and an alcohol) and the benzoate ester product.
-
Polarity is Key: Benzoic acid, with its carboxylic acid group, is significantly more polar than its corresponding benzoate ester.[12] This difference in polarity is the cornerstone of their separation on a TLC plate. The polar benzoic acid will have a stronger affinity for the polar silica gel stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[13] Conversely, the less polar benzoate ester will interact more strongly with the mobile phase and travel further up the plate, exhibiting a higher Rf value.[14]
-
The Retention Factor (Rf): The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][15][16]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Under consistent experimental conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound, aiding in its identification.[13][17]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for monitoring a benzoate synthesis reaction using TLC.
Caption: Experimental workflow for monitoring benzoate synthesis by TLC.
Detailed Protocol for TLC Monitoring of Benzoate Synthesis
This protocol outlines the step-by-step methodology for effectively monitoring a typical Fischer esterification reaction to produce a benzoate ester.[18]
Materials and Equipment
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)[19]
-
Developing chamber (a beaker with a watch glass or a dedicated tank)
-
Capillary tubes for spotting
-
Mobile phase (solvent system)
-
Staining solution (e.g., potassium permanganate or iodine chamber) for compounds that are not UV-active[21][22]
-
Standard laboratory glassware
-
Pencil and ruler
Step-by-Step Methodology
Step 1: Preparation of the TLC Plate
-
With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[23] Be careful not to scrape off the silica gel.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM). The co-spot, where both the starting material and reaction mixture are spotted, helps in differentiating between spots with similar Rf values.[3][23]
Step 2: Sample Preparation and Spotting
-
Prepare a dilute solution of the starting material (e.g., benzoic acid) in a volatile solvent like ethyl acetate.
-
Using a clean capillary tube, carefully spot the prepared starting material solution onto the 'SM' lane on the baseline. The spot should be small and concentrated to ensure good separation.[4]
-
At designated time intervals (e.g., t=0, 30 min, 60 min), withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the 'RM' lane.
-
For the 'Co' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.
Step 3: Development of the TLC Plate
-
Prepare the mobile phase (eluent). A common starting solvent system for separating benzoic acid and its esters is a mixture of hexane and ethyl acetate.[12] A ratio of 4:1 or 3:1 (hexane:ethyl acetate) is a good starting point.[24] For more polar benzoates, the polarity of the mobile phase can be increased by adding more ethyl acetate.
-
Pour a small amount of the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[9]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures better and more uniform development of the chromatogram.
-
Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent front to move up the plate by capillary action.[9]
-
Remove the plate when the solvent front is about 1 cm from the top.[23] Immediately mark the solvent front with a pencil.
Step 4: Visualization and Analysis
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[9][20] Aromatic compounds like benzoic acid and its esters will appear as dark spots against a fluorescent background.[22] Circle the spots with a pencil.
-
If the compounds are not UV-active or for further confirmation, use a chemical stain. An iodine chamber is a simple and effective method for many organic compounds.[20][22] Alternatively, a potassium permanganate stain can be used, which is particularly effective for compounds with functional groups that can be oxidized.[21]
-
Calculate the Rf values for the starting material and the product spots.
-
Monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the 'RM' lane over time.[7][25] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[7]
Data Interpretation and Troubleshooting
The following table summarizes the expected Rf values and provides troubleshooting tips.
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 4:1) | Observations & Troubleshooting |
| Benzoic Acid | Low (e.g., 0.1 - 0.2) | Tailing: If the spot appears as a streak, add a small amount of acetic acid (1-2 drops) to the mobile phase to suppress the ionization of the carboxylic acid group.[9] |
| Benzoate Ester | High (e.g., 0.5 - 0.7) | Poor Separation: If the spots are too close together, adjust the polarity of the mobile phase. Decrease the amount of ethyl acetate for better separation of less polar compounds. |
| Reaction Mixture | Two spots initially, with the benzoic acid spot diminishing and the benzoate ester spot intensifying over time. | No Product Formation: If only the starting material spot is visible after a significant reaction time, check the reaction conditions (catalyst, temperature). |
Logical Framework for Reaction Monitoring
This diagram outlines the decision-making process based on TLC results.
Caption: Decision-making flowchart based on TLC analysis.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of benzoate synthesis. Its simplicity, speed, and low cost make it an ideal technique for optimizing reaction conditions and ensuring the complete conversion of starting materials. By understanding the principles of TLC and following a robust protocol, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
-
Chemistry Online @ UTSC. Thin Layer Chromatography. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Benzoic Acid?. Retrieved from [Link]
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Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Producing Benzoic Acid. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. TLC Visualization Methods. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Khan Academy. Calculating retention factors for TLC. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). The Many Uses of Thin Layer Chromatography. Retrieved from [Link]
-
Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
News-Medical.Net. Applications of Thin Layer Chromatography. Retrieved from [Link]
-
Meredith College. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Retrieved from [Link]
-
Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]
-
Scribd. esterification reaction. Retrieved from [Link]
-
BYJU'S. RF Value Explanation. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]
-
Studylib. TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. Retrieved from [Link]
-
ResearchGate. TLC analysis of the reaction mixture during the esterification of the.... Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
-
S. Michael Stewart. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(butylamino)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(butylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we address common challenges encountered during the synthesis, offering explanations grounded in chemical principles and actionable protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 4-(butylamino)benzoate?
There are two principal and versatile methods for synthesizing Methyl 4-(butylamino)benzoate:
-
Reductive Amination: This one-pot reaction involves the condensation of methyl 4-formylbenzoate with butylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often favored for its efficiency and atom economy.[1]
-
Fischer-Speier Esterification: This classic method involves the acid-catalyzed esterification of 4-(butylamino)benzoic acid with methanol.[2][3] While effective, it is a reversible reaction, and specific measures must be taken to drive the equilibrium towards the product.[2][4]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors depending on the chosen synthetic route. For Fischer Esterification , incomplete reaction due to equilibrium is a common issue.[2][5] For Reductive Amination , the stability of the imine intermediate and the effectiveness of the reducing agent are critical. In both cases, side reactions and suboptimal reaction conditions can significantly impact the outcome.
Q3: I'm observing multiple spots on my TLC plate. What are the potential byproducts?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting materials and the desired product, you might be observing byproducts from side reactions. In Fischer Esterification , these can include unreacted p-aminobenzoic acid, and potentially ether byproducts from the self-condensation of the alcohol at high temperatures.[6] In Reductive Amination , potential byproducts include dialkylated amines.[7]
Troubleshooting Guide: Fischer-Speier Esterification of 4-(butylamino)benzoic acid
This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of Methyl 4-(butylamino)benzoate via Fischer Esterification.
Issue 1: Low Conversion of Starting Material
Observation: Significant amount of 4-(butylamino)benzoic acid remains in the reaction mixture, as confirmed by TLC or NMR analysis.
Root Cause Analysis: The Fischer Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield.[2][4] Additionally, the basicity of the amino group in the starting material can neutralize the acid catalyst, rendering it ineffective.[2]
Solutions:
-
Driving the Equilibrium:
-
Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle.[2]
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[4] Alternatively, the use of a drying agent, such as molecular sieves, can be effective.[3]
-
-
Catalyst Stoichiometry: Since the amino group of the starting material will react with the acid catalyst, a stoichiometric amount of acid is required to ensure there is enough catalytic acid available for the esterification reaction to proceed.[2] Concentrated sulfuric acid is a commonly used and effective catalyst.[2]
Optimized Protocol for Fischer Esterification:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(butylamino)benzoic acid and a significant excess of absolute methanol (e.g., 10-20 equivalents).
-
Stir the mixture until the solid is fully dissolved.
-
Carefully and slowly add a stoichiometric amount of concentrated sulfuric acid. A precipitate may form.[2]
-
Heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Amide Byproduct
Observation: Presence of an unexpected peak in the IR spectrum around 1650 cm⁻¹ and corresponding signals in the NMR spectrum, suggesting amide formation.
Root Cause Analysis: At elevated temperatures, intermolecular aminolysis can occur where the amino group of one molecule attacks the ester of another, leading to the formation of an amide dimer.
Solutions:
-
Temperature Control: Avoid excessively high reaction temperatures. Maintain a gentle reflux and monitor the reaction temperature closely.
-
Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction by TLC and stop it once the starting material has been consumed to a satisfactory extent.[6]
Data Summary: Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Methanol | 10-20 equivalents | Drives the reaction equilibrium towards the product.[2] |
| Catalyst | Stoichiometric H₂SO₄ | Neutralizes the basic amino group and catalyzes the reaction.[2] |
| Temperature | Gentle Reflux | Provides sufficient energy for the reaction without promoting side reactions. |
| Reaction Time | 4-6 hours (TLC monitored) | Ensures completion of the reaction while minimizing byproduct formation.[6] |
Workflow Diagram: Troubleshooting Low Yield in Fischer Esterification
Caption: Decision tree for troubleshooting low yields in Fischer esterification.
Troubleshooting Guide: Reductive Amination
This section addresses common challenges in the synthesis of Methyl 4-(butylamino)benzoate via reductive amination of methyl 4-formylbenzoate and butylamine.
Issue 1: Incomplete Reaction and/or Imine Intermediate Accumulation
Observation: The presence of unreacted methyl 4-formylbenzoate and/or the imine intermediate in the reaction mixture.
Root Cause Analysis: Reductive amination is a two-step, one-pot process.[1] The initial formation of the imine is an equilibrium reaction. Incomplete imine formation or a sluggish reduction step can lead to low yields. The choice and reactivity of the reducing agent are crucial for the efficient conversion of the imine to the final amine product.
Solutions:
-
Optimizing Imine Formation:
-
pH Control: The formation of the imine is pH-dependent. Slightly acidic conditions (pH 4-5) are generally optimal to facilitate the dehydration step without protonating the amine nucleophile excessively.
-
Water Removal: As with Fischer esterification, removing the water formed during imine formation can drive the equilibrium forward. The use of molecular sieves is a common practice.
-
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent. However, its reactivity can be slow, and it may require longer reaction times or the use of an activating agent.
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent than sodium cyanoborohydride. It is particularly effective for the reductive amination of aldehydes and ketones.
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source is a very effective and clean method.[7]
-
Optimized Protocol for Reductive Amination (using STAB):
-
In a round-bottom flask, dissolve methyl 4-formylbenzoate in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add butylamine (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material and imine intermediate are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Dialkylated Byproduct
Observation: Detection of a byproduct with a mass corresponding to the addition of two butyl groups to the nitrogen atom.
Root Cause Analysis: The desired secondary amine product can sometimes react further with the aldehyde starting material to form a new iminium ion, which is then reduced to a tertiary amine. This is more likely to occur if there is an excess of the aldehyde or if the reaction conditions favor this secondary reaction.
Solutions:
-
Stoichiometry Control: Use a slight excess of the butylamine to ensure the complete consumption of the methyl 4-formylbenzoate.
-
Controlled Addition: Add the reducing agent only after the initial imine formation is complete (as monitored by TLC). This minimizes the time the product amine is present in the reaction mixture with unreacted aldehyde.
-
Catalyst Selection: In catalytic hydrogenation, the choice of catalyst can influence selectivity. For instance, Pd/C has been shown to be effective in minimizing by-products like dialkylated amines.[7]
Workflow Diagram: Optimizing Reductive Amination
Caption: A workflow for optimizing reductive amination reactions.
Purification and Characterization
Q: What is the best way to purify the final product?
A: Column chromatography on silica gel is the most common and effective method for purifying Methyl 4-(butylamino)benzoate. A solvent system of ethyl acetate and hexane is typically used, with the polarity adjusted based on TLC analysis.
Q: What are the key characterization data for Methyl 4-(butylamino)benzoate?
-
¹H NMR: Expect signals corresponding to the aromatic protons, the butyl group protons (triplet, sextet, quintet, triplet), and the methyl ester singlet.
-
¹³C NMR: Look for the characteristic carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the butyl group.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (207.27 g/mol ).[8]
-
IR Spectroscopy: Key peaks include the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C=C stretches of the aromatic ring.
By systematically addressing these common issues and following the optimized protocols, researchers can significantly improve the yield and purity of Methyl 4-(butylamino)benzoate in their synthetic endeavors.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-(butylamino)-, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
S. Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration. Retrieved from [Link]
-
Synthesis of ethyl 4-(butylamino)benzoate. (2017). 2017 ERP System. Retrieved from [Link]
-
Yakubu, A. M., & Salihu, A. (2015). Synthesis and Modification of Benzocaine. International Journal of Science for Global Sustainability, 1(1). Retrieved from [Link]
-
Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(13), 7275–7284. Retrieved from [Link]
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Technical Support Center: Purifying Crude Methyl 4-(butylamino)benzoate
Welcome to the technical support center for the purification of Methyl 4-(butylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important intermediate. As Senior Application Scientists, we understand that purification is not just a procedural step but a critical juncture that defines the quality and success of subsequent research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter during your experiments. The solutions are presented in a direct question-and-answer format, focusing on causality and effective remediation.
Q1: My crude product is a brownish oil, but the literature reports a solid. How do I proceed with purification?
A1: An oily or discolored product typically indicates the presence of significant impurities that depress the melting point and introduce color. These can include unreacted starting materials, by-products, or residual solvents from the synthesis.[1][2]
-
Primary Cause & First-Step Solution: The most common culprits are acidic or basic starting materials. A liquid-liquid acid-base extraction is the most effective initial purification step.[1][3] This technique manipulates the solubility of acidic and basic components to separate them from your neutral ester product.[4][5] For instance, unreacted 4-aminobenzoic acid derivatives can be removed with a weak base wash (e.g., sodium bicarbonate), while basic impurities can be removed with a dilute acid wash.[3][4]
-
Secondary Cause: If the discoloration persists after extraction, it may be due to high-molecular-weight, colored by-products from the reaction. In this case, column chromatography is the recommended next step.
Q2: My TLC plate shows multiple spots, and my target compound is streaking on silica gel. What does this mean and how do I fix it?
A2: Streaking on a silica gel TLC plate is a classic sign of a strong interaction between a basic compound and the acidic silanol groups (Si-OH) of the silica stationary phase.[6][7] The secondary amine in Methyl 4-(butylamino)benzoate is basic and will bind tightly to silica, resulting in poor separation and band broadening.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the solvent system (e.g., Hexane/Ethyl Acetate).[6][7] The competing base neutralizes the acidic sites on the silica, allowing your compound to travel up the column more uniformly.
-
Solution 2: Alternative Stationary Phase: If streaking persists, switch to a less acidic or a basic stationary phase.
-
Amine-functionalized silica: This is often the best choice as it is specifically designed for purifying basic compounds and provides excellent separation without mobile phase modifiers.[6][7]
-
Alumina (basic or neutral): Alumina can be a cost-effective alternative to specialized silica gels.
-
Reversed-phase (C18) silica: For polar amines, reversed-phase chromatography using a mobile phase like water/acetonitrile can be highly effective.[7][8]
-
Q3: After performing an acid-base extraction, my yield is very low. What went wrong?
A3: Low yield after an extraction points to several potential issues, most commonly related to pH control or physical loss of product.
-
Ester Hydrolysis: The ester functional group in your product is susceptible to hydrolysis under strongly basic conditions. If you used a strong base like sodium hydroxide (NaOH) instead of a weak base like sodium bicarbonate (NaHCO₃) to remove acidic impurities, you may have cleaved your ester back to the carboxylate salt, which would then be lost to the aqueous layer.[3]
-
Incorrect pH for Amine Extraction: When removing basic impurities, if the pH of the acidic wash is not sufficiently low (pH < 2), your product amine might be partially protonated and lost to the aqueous layer. Conversely, when recovering your product from an acidic solution, you must basify to a pH > 10 to ensure the amine is fully deprotonated and extracted back into the organic layer.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can create stable emulsions, trapping your product at the interface. If an emulsion forms, let the funnel stand for a longer period, gently swirl it, or add a small amount of brine (saturated NaCl solution) to help break the emulsion.[5]
-
Insufficient Extractions: A single extraction is often not enough to recover all of the product. Perform at least three extractions with fresh organic solvent to ensure complete recovery from the aqueous layer.
Q4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. How can I induce crystallization?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound or when the solution is supersaturated too quickly.[9]
-
Immediate Actions:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Allow the solution to cool much more slowly. Insulate the flask to reduce the cooling rate.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[9]
-
Add a "seed crystal" of pure product, if available.
-
-
Systematic Approach: If the above fails, your choice of solvent is likely suboptimal.
-
Use a lower-boiling point solvent.
-
Employ a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a typical synthesis of Methyl 4-(butylamino)benzoate?
A1: Impurities are directly related to the synthetic route. A common synthesis is the reductive amination of Methyl 4-nitrobenzoate with butyraldehyde.[10] Based on this and other common esterification methods, likely impurities include:
-
Unreacted Starting Materials: Methyl 4-nitrobenzoate, butyraldehyde, or 4-(butylamino)benzoic acid (if starting from the acid).[10]
-
Reaction By-products: Side-products from the reduction or esterification process.
-
Reagents and Catalysts: Residual acid (e.g., acetic acid, sulfuric acid) or base used in the reaction.[10][11]
-
Solvents: Residual solvents from the reaction or workup (e.g., methanol, ethyl acetate).[10]
Q2: Which analytical technique is best for monitoring the purification process?
A2: Thin-Layer Chromatography (TLC) is the most indispensable technique for real-time monitoring of purification.[12] It is fast, inexpensive, and provides crucial information about the number of components in your mixture and the effectiveness of a chosen solvent system for column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.[2]
Q3: What is the recommended final purification step to obtain high-purity, crystalline material?
A3: Recrystallization is the gold standard for a final purification step, assuming your compound is a solid at room temperature.[13] It is highly effective at removing small amounts of impurities, resulting in a product with high purity and a sharp melting point. The key is to select an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[9]
Q4: How should I store purified Methyl 4-(butylamino)benzoate?
A4: The compound contains a secondary amine, which can be susceptible to air oxidation over time, potentially leading to discoloration. It should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dark, and dry place.
Data & Protocols
Troubleshooting Summary Table
| Problem Observed | Likely Cause(s) | Recommended Solution(s) |
| Brown/Yellow Oily Product | Residual acidic/basic impurities; colored by-products. | 1. Perform acid-base extraction. 2. Follow with column chromatography if color persists. |
| Streaking on Silica TLC | Strong interaction of the basic amine with acidic silica. | 1. Add 1-2% triethylamine to the eluent. 2. Use an amine-functionalized silica or alumina column. |
| Low Yield After Extraction | Ester hydrolysis (strong base); incomplete extraction; emulsion. | 1. Use weak base (NaHCO₃). 2. Ensure correct pH and extract multiple times. 3. Add brine to break emulsions. |
| "Oiling Out" During Recrystallization | Solution cooled too quickly; improper solvent choice. | 1. Re-dissolve and cool slowly. 2. Scratch flask or add seed crystal. 3. Change to a lower-boiling solvent or use a two-solvent system. |
Purification Workflows
Diagram 1: Acid-Base Extraction Workflow
This diagram illustrates the logical separation of acidic, basic, and neutral components from the crude product mixture.
Caption: Logic flow for purifying Methyl 4-(butylamino)benzoate via acid-base extraction.
Diagram 2: Column Chromatography Troubleshooting
This decision tree guides the user through selecting the appropriate chromatographic conditions based on TLC analysis.
Caption: Decision tree for optimizing column chromatography of basic amines.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to remove acidic and basic impurities from the crude product.
-
Dissolution: Dissolve the crude Methyl 4-(butylamino)benzoate (approx. 1 g) in a suitable organic solvent (approx. 20-30 mL) like ethyl acetate or dichloromethane in a separatory funnel.
-
Acid Wash (Removes Basic Impurities):
-
Add 15 mL of 1 M HCl (aq) to the separatory funnel.
-
Stopper the funnel, invert, and vent to release pressure. Shake gently for 30-60 seconds, venting periodically.
-
Allow the layers to separate completely. Drain the lower aqueous layer and set it aside.
-
Repeat the acid wash one more time with a fresh 15 mL portion of 1 M HCl.
-
-
Base Wash (Removes Acidic Impurities):
-
To the organic layer remaining in the funnel, add 15 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Caution: Swirl gently at first to control the CO₂ gas evolution that occurs when neutralizing residual acid.[4] Once the initial effervescence subsides, stopper, vent, and shake.
-
Drain the lower aqueous layer. Repeat the base wash one more time.
-
-
Brine Wash (Removes Water):
-
Wash the organic layer with 15 mL of saturated NaCl solution (brine). This helps to remove the bulk of dissolved water from the organic solvent.[5]
-
-
Drying and Isolation:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes until the solution is clear.
-
Decant or filter the solution away from the drying agent into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Flash Column Chromatography (with Triethylamine)
This method is for separating the target compound from neutral impurities, especially when streaking is observed on TLC.
-
Slurry Preparation: In a fume hood, prepare the column slurry by mixing silica gel with the chosen mobile phase (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine).
-
Column Packing: Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading:
-
Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column and apply pressure (flash chromatography) to begin elution.
-
Collect fractions in test tubes and monitor the elution progress using TLC.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent and triethylamine using a rotary evaporator.
Protocol 3: Recrystallization
This is a final polishing step to obtain a highly pure, crystalline product.
-
Solvent Selection: In small test tubes, test various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures like ethanol/water) to find one that dissolves your compound when hot but not when cold. Aromatic compounds often recrystallize well from hexanes or ethanol.[9][14]
-
Dissolution: Place the purified product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling & Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Characterize the final product by melting point and spectroscopy.
-
References
-
Acid–base extraction - Wikipedia. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]
-
Is there an easy way to purify organic amines? - Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. [Link]
-
Acid-Base Extraction - University of Colorado Boulder. [Link]
-
Recrystallization and Crystallization - University of California, San Diego. [Link]
-
What are the key steps in the purification of pharmaceutical intermediates? - Blog. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. [Link]
-
Troubleshooting - The Pharma Master. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization - Google P
-
Recrystallization - Millersville University. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. [Link]
-
Resolving API Impurity Issues in Drug Development - Pharmaguideline. [Link]
-
Synthesis of ethyl 4-(butylamino)benzoate - 2017 ERP System. [Link]
- A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)
-
Methyl 4-(butylaMino)benzoate - ChemBK. [Link]
-
Fischer Esterification - Master Organic Chemistry. [Link]
- Process for preparing methyl 4-(aminomethyl)
-
Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge - American Society for Microbiology. [Link]
-
3: Esterification (Experiment) - Chemistry LibreTexts. [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol - Indo American Journal of Pharmaceutical Research. [Link]
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- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Benzoate Esterification Reactions
Welcome to the technical support center for benzoate esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions. Here, we address common challenges encountered in the lab with scientifically grounded explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing benzoate esterification, and why do my yields vary?
The most common method for synthesizing benzoate esters is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a benzoic acid derivative and an alcohol.[1][2][3][4] The reaction reaches a state of equilibrium, meaning the reverse reaction—ester hydrolysis—occurs simultaneously.[5][6][7]
-
Causality : Your yield is directly tied to the position of this equilibrium. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's Principle.[8][9] This can be achieved by either using a large excess of one of the reactants (typically the less expensive alcohol) or by removing one of the products (usually water) as it forms.[4][8][10][11]
Q2: What is the role of the acid catalyst and which one should I choose?
The acid catalyst is crucial for the reaction to proceed at a practical rate. It protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][2][12]
-
Common Catalysts :
-
Strong mineral acids : Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[11][13] Sulfuric acid also acts as a dehydrating agent, helping to remove the water byproduct.[3]
-
Organic sulfonic acids : p-Toluenesulfonic acid (p-TsOH) is another effective catalyst.[14]
-
Solid acid catalysts : For easier removal and potential recycling, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or metal oxides can be employed.[15][16]
-
Q3: How does temperature affect the reaction?
Temperature plays a significant role in the rate of esterification. Generally, increasing the reaction temperature increases the reaction rate, allowing equilibrium to be reached faster.[17][18] Most Fischer esterifications are conducted at the reflux temperature of the alcohol or solvent.[3]
-
Optimization Insight : While higher temperatures are generally favorable, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol (especially for secondary and tertiary alcohols) or other decomposition pathways.[6][10] The optimal temperature is a balance between reaction rate and reaction specificity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've run your reaction for the specified time, but TLC or GC analysis shows a large amount of unreacted benzoic acid.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Equilibrium Limitation | The reaction has reached equilibrium, but the position of the equilibrium favors the starting materials. This is often due to the presence of the water byproduct. | 1. Use Excess Alcohol : Employ the alcohol reactant as the solvent to shift the equilibrium. A 5- to 10-fold excess is common.[8][11] 2. Remove Water : If feasible, use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water as it is formed.[9][19][20][21][22] |
| Insufficient Catalyst | The catalyst concentration is too low to effectively protonate the carboxylic acid, resulting in a very slow reaction rate. | Ensure you are using a catalytic amount of a strong acid. For sulfuric acid, a typical loading is 1-5 mol%.[13] |
| Presence of Water in Reagents | Using wet reagents or glassware will inhibit the forward reaction from the start. | Use anhydrous alcohol and ensure all glassware is thoroughly dried before use. |
| Low Reaction Temperature | The reaction mixture is not being heated sufficiently to achieve a reasonable reaction rate. | Ensure the reaction is heated to a steady reflux.[3] Monitor the temperature of the reaction mixture if possible. |
Issue 2: Difficulty in Product Isolation and Purification
You have a reasonable yield according to crude analysis, but you are losing a significant amount of product during the work-up.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Removal of Unreacted Benzoic Acid | Residual benzoic acid co-purifies with your ester, leading to an impure product. | During the aqueous work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[13][23][24] This will deprotonate the unreacted benzoic acid, forming water-soluble sodium benzoate, which will be extracted into the aqueous layer.[23] Caution : Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated.[13] |
| Ester Hydrolysis During Work-up | If a strong base is used to neutralize the acid catalyst, it can saponify (hydrolyze) the ester product back to the carboxylate and alcohol. | Use a weak base like sodium bicarbonate for neutralization. Avoid using strong bases like sodium hydroxide unless saponification is the intended reaction. |
| Product is Water-Soluble | For smaller, more polar benzoate esters, some product may be lost into the aqueous layers during washing. | 1. Use a more non-polar extraction solvent. 2. Perform multiple extractions with smaller volumes of the organic solvent.[10] 3. Wash the combined organic layers with brine (saturated NaCl solution) to reduce the solubility of the ester in the organic phase and to help remove dissolved water.[13] |
Experimental Protocols
Protocol 1: Standard Fischer Esterification of Benzoic Acid with Methanol
This protocol describes a standard procedure for the synthesis of methyl benzoate.
Materials:
-
Benzoic acid (1.0 eq)
-
Methanol (≥10 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzoic acid and methanol.
-
Carefully add the concentrated sulfuric acid while swirling.[13]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[13] The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing water.
-
Extract the product into dichloromethane.[13]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified further by distillation if necessary.
Visualizing the Process
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.
Caption: Key steps in the Fischer esterification mechanism.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low ester yield.
Caption: A decision tree for troubleshooting low yield in esterification.
References
- Handout Esterification and Acetalization. (n.d.).
- Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391–2393.
- Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison Chemistry Department.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413.
- Dean-Stark apparatus. (n.d.). chemeurope.com.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). JoVE.
- Equilibrium- Esterification Using a Dean-Stark Trap. (n.d.). UW-Madison Demonstration Lab.
- Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023).
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark.
- Lab5 procedure esterification. (n.d.).
- Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com.
- Organic Mechanism Fischer Esterification 004. (2012). YouTube.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
- Dean–Stark apparatus. (n.d.). Wikipedia.
- Optimizing solvent choice for high-yield esterification of 3-Methyl-2-buten-1-ol. (n.d.). Benchchem.
- Esterification Comparative Reaction. (n.d.). gChem Global.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing).
- Improved Fischer Esterification of Substituted Benzoic Acid. (n.d.). Journal of Physical Science.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Benzoic Acid Esters, Benzo
- Effect of reaction temperature on the yield of butyl benzoate (1d). (n.d.).
- 21.
- Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate.
- Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterific
- In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? (n.d.). Homework.Study.com.
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFIC
- Reactive Kinetics of Methyl Benzoate Synthesis by Esterific
- troubleshooting low yield in Methyl benzilate esterific
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025).
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Fischer–Speier esterific
- Effect of temperature on percent conversion of the ester reaction conditions. (n.d.).
- Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
- 3: Esterification (Experiment). (2021). Chemistry LibreTexts.
- Esterification not Working (Separ
- Experiment : Esterification: The Synthesis of Methyl Benzo
- Esterification: Methyl benzo
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Ester synthesis by esterific
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- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Fischer Esterification
Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this classic and powerful reaction. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only fix a reaction that has gone wrong but to design robust, high-yielding esterification protocols from the outset.
Section 1: Understanding the Equilibrium: The Heart of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] Understanding its mechanism is the first step in troubleshooting. The reaction proceeds through a series of protonation and deprotonation steps, which can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[3]
All steps in the Fischer esterification are reversible.[3][4] The forward reaction produces the ester, while the reverse reaction, acid-catalyzed hydrolysis, consumes the ester.[3] The reaction often has an equilibrium constant (Keq) close to 1, meaning that without intervention, a 1:1 mixture of carboxylic acid and alcohol will result in a modest yield of around 65-70%.[3][5][6] The key to achieving high yields is to manipulate the reaction conditions to favor the product side of the equilibrium, a direct application of Le Châtelier's Principle.[4][7][8]
Caption: Figure 1: Fischer Esterification Mechanism.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during Fischer esterification.
Q1: My reaction has stalled, and TLC analysis shows significant amounts of starting material remaining. What is the primary cause? This is the most frequent problem and is almost always due to the reaction reaching equilibrium.[9] The presence of the water byproduct allows the reverse reaction (hydrolysis) to occur at a rate that matches the forward reaction (esterification), resulting in no net change in the concentrations of reactants and products.
Q2: I'm using a 1:1 molar ratio of my reactants. Why is my yield consistently low? A 1:1 ratio is often insufficient to drive the reaction to completion.[5] Without a driving force, the reaction will naturally settle at its equilibrium point, which for many substrates results in yields below 70%.[6]
Q3: How can I effectively remove the water generated during the reaction? Water removal is a critical strategy for shifting the equilibrium towards the products.[1][10] Common methods include azeotropic distillation using a Dean-Stark apparatus, or the use of dehydrating agents like molecular sieves.[2][10][11]
Q4: What is the role of the acid catalyst, and can I use any acid? The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1] Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are most common.[3][10] Sulfuric acid also acts as a dehydrating agent, further aiding the reaction.[1][6]
Q5: I'm working with a sterically hindered alcohol or carboxylic acid. Why is my reaction so slow? Steric hindrance can significantly slow down the rate of reaction.[9] Bulky groups near the reactive centers of either the alcohol or the carboxylic acid can impede the necessary nucleophilic attack. Tertiary alcohols are particularly problematic as they are prone to elimination under acidic conditions.[10]
Q6: My ester seems to be hydrolyzing during the aqueous workup. How can I prevent this? The workup conditions are critical. Since the reaction is reversible and acid-catalyzed, exposing the ester to acidic aqueous conditions for prolonged periods can lead to hydrolysis back to the starting materials. A rapid and efficient workup is essential.
Section 3: In-Depth Troubleshooting Guides
This section provides detailed, actionable solutions to the problems outlined in the FAQs.
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
Guide 1: Overcoming Equilibrium Limitations
As established, the primary culprit for low yields is the reversible nature of the reaction. Here are two robust strategies to drive the equilibrium towards the ester product.
Strategy A: Use of an Excess Reagent
By increasing the concentration of one of the reactants, the equilibrium will shift to consume that reactant, thereby producing more of the ester.[6]
-
Causality: According to Le Châtelier's principle, adding a large excess of either the alcohol or the carboxylic acid will push the reaction forward.[7] Using a 10-fold excess of the alcohol, for instance, can increase yields from ~65% to as high as 97%.[3]
-
Best Practice: It is often most practical and cost-effective to use the alcohol as the solvent for the reaction, creating a very large molar excess.[10][12] This is particularly effective for simple alcohols like methanol and ethanol.
Strategy B: Active Water Removal
Removing water as it is formed is a highly effective method to prevent the reverse reaction and drive the forward reaction to completion.[1][2][10]
-
Method 1: Dean-Stark Apparatus: This is the classic and most rigorous method for water removal.[3]
-
Causality: The reaction is run in a solvent (e.g., toluene) that forms a minimum-boiling azeotrope with water.[3] This azeotrope boils out of the reaction mixture, condenses, and collects in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask, effectively removing water from the equilibrium.[3]
-
-
Method 2: Dehydrating Agents: For smaller-scale reactions or when a Dean-Stark setup is not feasible, in-situ drying agents can be used.
-
Causality: Anhydrous salts or molecular sieves added directly to the reaction mixture sequester the water as it is formed.[10]
-
Best Practice: Molecular sieves (3Å or 4Å) are often preferred as they are less likely to cause side reactions compared to very strong dehydrating agents like concentrated sulfuric acid.
-
| Method | Advantages | Disadvantages | Best Suited For |
| Excess Alcohol | Simple setup, cost-effective for cheap alcohols. | Can make product isolation difficult, not always practical for expensive or solid alcohols. | Reactions with low-boiling, inexpensive alcohols. |
| Dean-Stark Trap | Highly efficient water removal, allows for reaction monitoring by measuring collected water. | Requires specific glassware, higher reaction temperatures. | Large-scale reactions or when driving to >99% completion is critical.[13] |
| Molecular Sieves | Easy to use, suitable for small-scale reactions. | Can be less efficient than Dean-Stark, potential for physical loss of product on the sieve surface. | Reactions sensitive to high temperatures or for smaller scales. |
Guide 2: Optimizing Catalysis and Reaction Conditions
If the reaction is not proceeding even with measures to overcome equilibrium, the issue may lie with the reaction kinetics.
-
Catalyst Choice and Loading:
-
Causality: The reaction rate is dependent on the concentration of the protonated carboxylic acid.[5] A stronger acid or a higher catalyst loading will increase this concentration and speed up the reaction.
-
Best Practice: Common catalysts include concentrated H₂SO₄, p-toluenesulfonic acid (TsOH), and some Lewis acids.[10] A typical loading is 1-5 mol% relative to the limiting reagent. While H₂SO₄ is a strong catalyst, it can sometimes promote charring or side reactions at high temperatures. TsOH is often a milder and more manageable alternative.
-
-
Temperature:
-
Causality: Esterification generally requires heat to overcome the activation energy barrier.[1]
-
Best Practice: Most Fischer esterifications are run at the reflux temperature of the alcohol or solvent.[1][10] Typical reaction times can vary from 1 to 10 hours.[10] Monitoring the reaction by TLC is crucial to determine when it has reached completion.[2]
-
Guide 3: Addressing Substrate-Specific Issues
-
Steric Hindrance:
-
Causality: Bulky groups on either the alcohol (e.g., secondary or tertiary alcohols) or the acid (e.g., ortho-substituted benzoic acids) physically block the approach of the nucleophile to the electrophilic carbonyl carbon.[9]
-
Troubleshooting: For sterically hindered substrates, longer reaction times and higher temperatures may be necessary. However, if the yield remains low, the Fischer esterification may not be the appropriate method.
-
Alternative: Consider a different esterification protocol, such as the Steglich esterification, which uses coupling reagents like DCC or EDC and is more effective for hindered systems.[10][14]
-
-
Workup and Purification:
-
Causality: The ester product is susceptible to hydrolysis under acidic aqueous conditions.[11] A prolonged or inefficient workup can significantly reduce the isolated yield.
-
Best Practice Protocol:
-
Cool the reaction mixture to room temperature.
-
If the alcohol was used as the solvent, remove the excess under reduced pressure.
-
Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer promptly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any remaining carboxylic acid.[13]
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain the crude ester.[13]
-
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using Excess Alcohol
This protocol is suitable for the esterification of a generic carboxylic acid with a simple, low-boiling alcohol like methanol or ethanol.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).
-
Add the alcohol, which will serve as the solvent (10-20 eq).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 eq) dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the excess alcohol via rotary evaporation.
-
Proceed with the aqueous workup as described in Guide 3.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
JoVE. (2020, March 26). Esterification - Prep. [Link]
-
JoVE. (2020, March 26). Esterification - Concept. [Link]
-
University of Missouri-St. Louis. (n.d.). The Fischer Esterification. [Link]
Sources
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Video: Esterification - Prep [jove.com]
- 6. Video: Esterification - Concept [jove.com]
- 7. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jove.com [jove.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Navigating the Stability of Aminobenzoate Derivatives in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for aminobenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these compounds. Aminobenzoate derivatives, such as procaine and benzocaine, are invaluable local anesthetics, but their ester linkage makes them notoriously susceptible to degradation in solution.[1][2] Understanding and controlling their stability is paramount for ensuring experimental reproducibility, therapeutic efficacy, and safety.
This resource moves beyond simple protocols to provide a deeper understanding of the mechanisms behind the stability issues you may encounter. Here, you will find in-depth FAQs, practical troubleshooting guides, and validated experimental procedures to help you maintain the integrity of your aminobenzoate solutions.
Frequently Asked Questions (FAQs): The Fundamentals of Stability
This section addresses the core principles governing the stability of aminobenzoate derivatives in solution.
Q1: What is the primary degradation pathway for aminobenzoate derivatives like procaine and benzocaine?
A1: The most significant degradation pathway is the hydrolysis of the ester bond inherent in their structure.[1][2] This reaction is catalyzed by both acid and base conditions and results in the cleavage of the molecule into its constituent alcohol and a carboxylic acid. For instance, procaine breaks down into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE), while benzocaine hydrolyzes to PABA and ethanol.[1][3][4] This hydrolytic breakdown is a primary factor limiting the shelf-life of these compounds in aqueous solutions.[2]
Q2: What are the key environmental factors that accelerate the degradation of these compounds?
A2: Several factors can significantly impact the stability of aminobenzoate derivatives:
-
pH: The rate of hydrolysis is highly pH-dependent. Extreme acidic or basic conditions will rapidly accelerate degradation. Aqueous solutions of procaine hydrochloride, for example, exhibit the greatest stability in the pH range of 3 to 4.[2][5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][6] Storing solutions at elevated temperatures, even room temperature, can lead to a significant loss of the active compound over time.
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation.[7][8] This process can lead to the formation of various photoproducts, including colored compounds that result in solution discoloration.[2][9] It is crucial to protect solutions from light, as mandated by photostability testing guidelines like ICH Q1B.[10][11]
-
Oxidation: The amino group on the benzene ring is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides. This can lead to the formation of colored impurities and a decrease in potency.[12][13]
Q3: What analytical methods are best for monitoring the stability of my aminobenzoate solution?
A3: A stability-indicating analytical method is essential. This is a validated quantitative method that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or other excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[1][14][15][16] A well-developed HPLC method can separate and quantify the parent aminobenzoate derivative from its primary degradant, PABA, and other potential impurities in a single run.[5][6][14] Coupling HPLC with Mass Spectrometry (LC-MS) is also invaluable for identifying unknown degradation products.[15]
Q4: What are the generally recommended storage conditions for aqueous solutions of aminobenzoate derivatives?
A4: Based on the factors discussed, the optimal storage conditions are designed to minimize degradation. Specific conditions should be determined through formal stability studies, following guidelines such as those from the International Council for Harmonisation (ICH).[10][17][18] However, general best practices include:
-
Refrigeration: Storage at 2-8°C is typically recommended to slow the rate of hydrolysis.
-
pH Control: Buffering the solution to the pH of maximum stability (e.g., pH 3-4 for procaine) is critical.[2][5]
-
Light Protection: Always store solutions in amber or opaque containers to protect them from light.[2][5]
-
Inert Atmosphere: For long-term storage or for particularly oxygen-sensitive derivatives, purging the solution and the container headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving common stability issues.
| Observed Problem / Symptom | Potential Cause(s) | Recommended Action(s) & Rationale |
| Rapid Loss of Potency (Confirmed by HPLC) | Inappropriate pH: The solution pH may be in a range that catalyzes rapid hydrolysis. | 1. Measure pH: Immediately check the pH of your solution. 2. Adjust & Buffer: If outside the optimal range, adjust the pH using a suitable buffer system. This provides a stable chemical environment to minimize hydrolysis. 3. Re-evaluate Formulation: Consider if any excipients are interacting to shift the pH over time. |
| Elevated Temperature: The solution may have been exposed to high temperatures during preparation (e.g., autoclaving) or storage. | 1. Review Storage Conditions: Ensure the solution is consistently stored at the recommended refrigerated temperature. 2. Control Heat Exposure: If heat sterilization is necessary, investigate its impact on degradation and consider alternative methods like sterile filtration. An Arrhenius model can predict the impact of temperature excursions.[19] | |
| Solution Discoloration (e.g., Yellowing, Darkening) | Photodegradation: Exposure to ambient or UV light has caused the formation of chromophoric (colored) degradants.[2] | 1. Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil.[5] 2. Discard and Remake: Discoloration indicates significant degradation; the solution's integrity is compromised and it should be discarded. Ensure all future preparations are handled under subdued light and stored in light-protecting containers. |
| Oxidative Degradation: The amino group has been oxidized, often forming colored polymeric products. | 1. Use High-Purity Solvents: Ensure solvents are free of peroxides. 2. Purge with Inert Gas: For sensitive applications, deoxygenate the solvent by sparging with nitrogen or argon before preparing the solution. 3. Consider Antioxidants: In formulation development, adding antioxidants (e.g., sodium metabisulfite) can be a viable strategy, but compatibility must be verified. | |
| Precipitate Formation | pH Shift: A change in pH may have caused the aminobenzoate derivative (often a salt) to convert to its less soluble free base form. | 1. Check pH: Verify the solution pH. A shift towards alkalinity can decrease the solubility of protonated amine salts. 2. Buffer System: Ensure your buffer has adequate capacity to resist pH changes. |
| Degradation Product Insolubility: The degradation product (e.g., PABA) may have exceeded its solubility limit in the solution. | 1. Quantify Degradants: Use a stability-indicating HPLC method to determine the concentration of PABA or other degradants. 2. Reformulate: If degradant levels are high, the solution has likely lost significant potency and should be discarded. Consider reformulation to improve stability or use a co-solvent system if appropriate, though this must be validated. | |
| Excipient Incompatibility: An interaction with another component in the formulation is causing precipitation. | 1. Simplify Formulation: Prepare a solution of the aminobenzoate derivative in the solvent alone to see if the issue persists. 2. Conduct Compatibility Studies: Systematically test the compatibility of the active ingredient with each excipient in the formulation. Surfactants like sodium lauryl sulfate have been known to form poorly soluble salts with some compounds.[20] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for aminobenzoate solution instability.
Detailed Experimental Protocols
Adherence to validated protocols is essential for reliable stability assessment. The following methods provide a robust framework for your investigations.
Protocol 1: Stability-Indicating HPLC Method for Aminobenzoate Analysis
Objective: To quantify the concentration of an aminobenzoate derivative (e.g., Procaine HCl) and its primary degradation product (PABA) to assess solution stability. This method is based on common procedures found in the literature.[5][6][21]
Materials:
-
HPLC system with a UV/PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Water/Acetonitrile
-
Reference standards for the aminobenzoate derivative and PABA
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of the aminobenzoate reference standard (e.g., 1 mg/mL) in the diluent.
-
Prepare a stock solution of the PABA reference standard (e.g., 0.1 mg/mL) in the diluent.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range.
-
-
Sample Preparation:
-
Dilute the test solution with the diluent to bring the concentration of the active ingredient into the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (adjust based on the specific derivative's absorbance maximum)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 10.0 70 12.0 10 | 15.0 | 10 |
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
The resolution between the aminobenzoate peak and the PABA peak should be ≥ 2.0.
-
-
Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area versus concentration for the reference standards.
-
Inject the test samples.
-
Determine the concentration of the aminobenzoate derivative and PABA in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the remaining active ingredient relative to its initial concentration. A solution is typically considered stable if it retains ≥90% of its initial concentration.[5]
-
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and demonstrate the specificity of the analytical method, as recommended by ICH guidelines.[22] This involves intentionally degrading the sample under harsh conditions.
Methodology:
-
Prepare Test Solutions: Prepare solutions of the aminobenzoate derivative at a known concentration (e.g., 1 mg/mL) in separate, appropriate containers for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.[12]
-
Thermal Degradation: Store the solid drug substance and a solution at a high temperature (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[23]
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1).
-
Use a PDA detector to evaluate peak purity for the main analyte peak in all chromatograms. This ensures that no degradant peaks are co-eluting.
-
-
Evaluation:
-
The goal is to achieve 5-20% degradation of the active ingredient. Adjust stress conditions (time, temperature) if degradation is excessive or insufficient.
-
Confirm that the primary degradation products (e.g., PABA) are well-resolved from the parent peak.
-
Identify any new peaks that appear under stress conditions. These are potential degradation products that must be monitored during formal stability studies.
-
Forced Degradation Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
- ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH.
- Tshibangu, J. N., & Patel, V. F. (2024). Benzocaine.
- BenchChem. (2025).
- ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy.
- Ich guidelines for stability studies 1. (2012). Slideshare.
- Gupta, V. D. (n.d.). Procaine Hydrochloride Stability in St Thomas. Canadian Journal of Hospital Pharmacy.
- Bi, Y., et al. (2022).
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- YOU, B., & SONG, H. (2011). Investigation on stability of procaine hydrochloride injection. Journal of Pharmaceutical Practice and Service, 29(2), 125-127.
- Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster.
- Zhou, L., et al. (2013).
- Das Gupta, V. (n.d.).
- BenchChem. (2025). Improving the stability of Procaine glucoside in solution. Benchchem.
- Benzocaine: Mechanism of Action, Uses, Toxicity. (2023). ChemicalBook.
- Procaine : a correlation study between predicted and observed stability & application to the estimation of a preliminary expiry d
- DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. (2021).
- Gasper, S. M., & Pandithavidana, D. R. (n.d.). The photochemistry of p-aminobenzoic acid. PubMed.
- Dunford, H. B., & Hewson, W. D. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. PubMed.
- Analytical Techniques In Stability Testing. (2025).
- Merey, H. A., & Zaazaa, H. E. (n.d.).
- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Investigation on stability of procaine hydrochloride injection [yxsj.smmu.edu.cn]
- 7. wooster.edu [wooster.edu]
- 8. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 12. ijrbat.in [ijrbat.in]
- 13. Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. ageps.aphp.fr [ageps.aphp.fr]
- 20. Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. ijsdr.org [ijsdr.org]
- 23. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Technical Support Center: Methyl 4-(butylamino)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(butylamino)benzoate (C₁₂H₁₇NO₂). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale experiments to larger-scale production. Here, we synthesize field-proven insights with fundamental chemical principles to provide a self-validating framework for troubleshooting and process optimization.
Overview of Synthetic Strategies
Methyl 4-(butylamino)benzoate is a key intermediate in organic synthesis, notably as a precursor or impurity related to local anesthetics like Tetracaine.[1][2] Its production typically involves two primary synthetic routes, each with distinct advantages and scale-up challenges.
-
Fischer-Speier Esterification: This classic acid-catalyzed reaction involves the esterification of 4-(butylamino)benzoic acid with methanol. It is a direct and atom-economical route, but its reversible nature presents significant challenges in driving the reaction to completion, especially at scale.[3][4]
-
Reductive Amination: This versatile method forms the secondary amine by reacting a carbonyl compound with an amine, followed by in-situ reduction of the intermediate imine.[5] Common variations include reacting Methyl 4-aminobenzoate with butyraldehyde or Methyl 4-formylbenzoate with butylamine.[6][7] This route often avoids the equilibrium limitations of Fischer esterification but requires careful control of the reducing agent and reaction conditions to prevent side reactions.[8][9]
The choice of route often depends on the availability of starting materials, cost considerations, and the specific impurity profile that can be tolerated.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis and scale-up of Methyl 4-(butylamino)benzoate in a practical question-and-answer format.
Fischer Esterification Route: Common Pitfalls
Question: My Fischer esterification reaction has stalled, and the yield is unacceptably low. What is the primary cause and how can I fix it?
Answer: The most common cause is the equilibrium nature of the Fischer esterification.[10] The reaction between a carboxylic acid and an alcohol produces an ester and water. As water accumulates, the reverse reaction (ester hydrolysis) begins, establishing an equilibrium that prevents the reaction from reaching completion.[11][12] On a small scale, this might result in a ~65% yield if stoichiometry is 1:1.[12]
Troubleshooting Steps:
-
Shift the Equilibrium (Le Chatelier's Principle):
-
Use Excess Alcohol: The most straightforward strategy is to use a large excess of the less expensive reactant, typically the alcohol (methanol).[12][13] Using methanol as the solvent can effectively drive the equilibrium towards the product side.[11]
-
Remove Water: Actively removing water as it forms is crucial for driving the reaction to completion. On a larger scale, using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water is highly effective.[4][14][15] For smaller scales or when using methanol as the solvent, adding a drying agent like molecular sieves can be employed.[4]
-
-
Catalyst Inactivity or Insufficiency:
-
The amine group on the 4-(butylamino)benzoic acid starting material is basic and can neutralize a portion of the acid catalyst, rendering it inactive.[14] When scaling up, you may need to add proportionally more catalyst than in the initial small-scale experiment.
-
Ensure you are using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to effectively protonate the carbonyl and activate it for nucleophilic attack.[3][12]
-
Question: I'm observing significant byproduct formation during my scaled-up esterification. What are these impurities and how can they be minimized?
Answer: At the elevated temperatures required for esterification, several side reactions can occur, leading to impurities that complicate purification.
-
Potential Byproducts:
-
Ether Formation: The alcohol (methanol) can react with itself, catalyzed by the strong acid, to form dimethyl ether, especially at high temperatures.[16]
-
Substrate Decomposition: Aromatic amines and esters can be sensitive to prolonged exposure to strong acids and high temperatures, leading to degradation products.
-
-
Mitigation Strategies:
-
Optimize Temperature: Operate the reaction at the minimum temperature required for a reasonable rate (typically the reflux temperature of the alcohol).[16] Avoid excessive heating, which accelerates side reactions.
-
Control Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. Stop the reaction once it has reached completion to avoid prolonged exposure of the product to harsh conditions.
-
Catalyst Choice: If byproduct formation is severe, consider a milder or heterogeneous acid catalyst.[17]
-
Reductive Amination Route: Selectivity and Control
Question: My reductive amination is producing a significant amount of tertiary amine (over-alkylation). How can I improve selectivity for the desired secondary amine?
Answer: Over-alkylation is a common problem when the newly formed secondary amine reacts with another molecule of the aldehyde, leading to a tertiary amine byproduct.[8][9]
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of hydride is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for reductive amination. It is a milder reducing agent than sodium borohydride and is particularly effective at reducing the intermediate iminium ion while being slow to reduce the aldehyde or ketone starting material.[5] This selectivity minimizes side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine/iminium ion at a controlled pH (around 6-7).[8][9] However, it is highly toxic and generates toxic cyanide byproducts, making it less desirable for large-scale production.[8]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting aldehyde in addition to the imine, leading to alcohol byproducts and lower yields. It is generally less selective for this transformation.[5]
-
-
Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants. A slow addition of the reducing agent or the aldehyde can help to keep the concentration of the reactive species low, disfavoring the second alkylation step.
Question: The reaction is sluggish and incomplete. What factors influence the reaction rate?
Answer: Reductive amination is a two-step process in one pot: imine formation followed by reduction. Both steps have specific requirements.
-
Imine Formation: This step is pH-dependent and involves the reversible loss of water.[5] The reaction is often catalyzed by a small amount of acetic acid to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.
-
Reduction: The rate of reduction depends on the reactivity of the chosen hydride agent.
-
Solvent: Ensure the reactants are soluble in the chosen solvent (e.g., methanol, tetrahydrofuran, or dichloromethane) to ensure efficient mass transfer.[6]
General Scale-Up and Purification Challenges
Question: When moving from a 1L flask to a 50L reactor, my reaction profile changed dramatically. Why does this happen?
Answer: Scaling up chemical reactions is not linear due to changes in physical parameters.[18]
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[19] An exothermic reaction that is easily controlled in the lab can become a dangerous runaway reaction at scale. For esterifications, inefficient heating can lead to localized hot spots, increasing byproduct formation.[16]
-
Mass Transfer: Inadequate mixing in a large vessel can lead to concentration and temperature gradients, resulting in inconsistent reaction rates and an increase in impurities.[18]
-
Solution: Use jacketed reactors for precise temperature control. Ensure the reactor's stirring mechanism (impeller type, speed) is sufficient to maintain a homogenous mixture. A process safety analysis, including reaction calorimetry, should be performed to understand thermal hazards before scaling up.[18][19]
Question: How should I approach the final purification and isolation of Methyl 4-(butylamino)benzoate at a larger scale?
Answer: Purification is often the most significant challenge in scaling up.
-
Catalyst Removal: After an acid-catalyzed esterification, the crude product must be thoroughly washed to remove the acid catalyst. This is typically done by diluting the reaction mixture with a solvent (e.g., ethyl acetate) and washing with water, followed by a weak base solution like sodium bicarbonate until effervescence ceases.[15][16]
-
Removal of Unreacted Materials:
-
Unreacted 4-(butylamino)benzoic acid can be removed by washing with a basic solution.
-
Excess methanol can be removed by washing with water or brine and then removed under reduced pressure.[15]
-
-
Final Purification:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A proper solvent screen is necessary to find conditions that provide good recovery and high purity.
-
Distillation: While effective for liquids, it may not be suitable if the product has a high boiling point or if impurities have close boiling points.
-
Crystallization Issues: Be aware that on a larger scale, changes in crystal habit or polymorphism can occur, which can negatively impact the ease of filtration, washing, and drying.[18]
-
Experimental Protocols & Data
Protocol 1: Fischer Esterification (Lab Scale)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(butylamino)benzoic acid (10.0 g, 51.7 mmol).
-
Reagents: Add methanol (100 mL) to dissolve the starting material.
-
Catalysis: Carefully and slowly add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress via TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL).
-
Washing: Transfer the solution to a separatory funnel. Wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL, or until CO₂ evolution stops), and finally with brine (50 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Protocol 2: Reductive Amination (Lab Scale)
This protocol describes the reaction between methyl 4-aminobenzoate and butyraldehyde.
-
Setup: In a 250 mL round-bottom flask, dissolve methyl 4-aminobenzoate (10.0 g, 66.1 mmol) in 100 mL of dichloromethane.
-
Imine Formation: Add butyraldehyde (6.5 mL, 72.7 mmol) and acetic acid (0.4 mL, 7.0 mmol). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture in an ice bath. In portions, carefully add sodium triacetoxyborohydride (16.8 g, 79.3 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Table 1: Comparison of Synthesis Parameters
| Parameter | Fischer Esterification | Reductive Amination |
| Starting Materials | 4-(butylamino)benzoic acid, Methanol | Methyl 4-aminobenzoate, Butyraldehyde |
| Key Reagent | Strong Acid Catalyst (e.g., H₂SO₄) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Temperature | Elevated (Reflux, ~65-110°C)[4] | Room Temperature |
| Key Challenge | Reaction Equilibrium[3][10] | Selectivity / Over-alkylation[8] |
| Workup Complexity | Requires careful acid neutralization[16] | Requires quenching of reducing agent |
| Typical Yield | 70-95% (with water removal)[15] | 75-90% |
Workflow Visualizations
The following diagrams illustrate the logical flow of the key experimental workflows.
Fischer Esterification Workflow
Caption: One-pot workflow for Methyl 4-(butylamino)benzoate via Reductive Amination.
References
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Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
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Validation & Comparative
Comparative Study of the Antimicrobial Activity of Aminobenzoate Derivatives: A Technical Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, aminobenzoate derivatives have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial properties of various aminobenzoate derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms of action, and the experimental protocols required for their evaluation.
Introduction to Aminobenzoate Derivatives in Antimicrobial Research
Para-aminobenzoic acid (PABA), a vital precursor in the folate synthesis pathway of many microorganisms, serves as an attractive scaffold for the design of antimicrobial agents.[2][3][4] While essential for numerous pathogens, this pathway is absent in humans, making it an ideal target for selective toxicity.[3][4] Derivatives of PABA, including Schiff bases and esters, have demonstrated significant antibacterial and antifungal properties.[3][5][6] This guide delves into a comparative analysis of these derivatives, elucidating their structure-activity relationships and potential as lead compounds in drug discovery.
Experimental Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols are paramount. This section outlines the step-by-step methodologies for two widely accepted techniques: Broth Microdilution and Agar Disk Diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11] This method is considered a gold standard for susceptibility testing due to its accuracy and ability to test multiple antibiotics simultaneously.[7][12]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the aminobenzoate derivatives in an appropriate solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) within a 96-well microtiter plate.[8][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][14]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[8][13]
-
Controls: Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only) on each plate.[8]
-
Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 16-24 hours.[7][13][14]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[8][11]
Workflow for Broth Microdilution MIC Assay.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[15][16][17] It is a widely used and cost-effective technique for routine susceptibility testing.[18]
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum to create a lawn of bacteria.[18]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the aminobenzoate derivatives onto the agar surface.[15][16] Ensure the disks are placed at a sufficient distance from each other to avoid overlapping inhibition zones.[15]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[16]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16] The size of the zone is indicative of the antimicrobial's effectiveness.
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Comparing the efficacy of different catalysts in benzoate synthesis
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Benzoate esters are a cornerstone of the chemical industry, serving as vital intermediates in the production of pharmaceuticals, fragrances, plasticizers, and dyes.[1][2] The efficiency of their synthesis, typically achieved through the esterification of benzoic acid, is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, offering experimental data and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific application.
The Landscape of Catalysis in Esterification
The classic Fischer esterification, reacting a carboxylic acid with an alcohol, is an equilibrium-limited reaction.[3][4] Catalysts are indispensable for accelerating the reaction rate to achieve viable yields in practical timeframes. The selection of a catalyst is a multi-faceted decision, balancing activity, selectivity, cost, safety, and environmental impact. Catalysts for benzoate synthesis can be broadly categorized into three main classes: homogeneous, heterogeneous, and biocatalysts.
Homogeneous Catalysts: The Traditional Workhorses
Homogeneous catalysts, which exist in the same phase as the reactants, have been the traditional choice for esterification due to their high activity.
Common Examples:
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are the most common.[1][2]
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts like Aliquat 336 facilitate reactions between reactants in immiscible phases.[5][6]
Mechanism of Action (Brønsted Acid): The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.[3]
Performance & Limitations: While highly effective, homogeneous acid catalysts suffer from significant drawbacks. They are highly corrosive, pose safety risks, and lead to difficult and energy-intensive product purification processes.[1][2][7] Neutralization of the acid catalyst results in the formation of large quantities of salt waste, presenting a significant environmental burden.[1][2] For instance, the synthesis of methyl benzoate using sulfuric acid can achieve high yields (e.g., 87%), but requires a neutralization wash step with sodium carbonate during workup.[8]
Heterogeneous Catalysts: The Sustainable Alternative
Heterogeneous catalysts, existing in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a compelling solution to the problems associated with homogeneous systems.[9] Their primary advantage is the ease of separation from the reaction mixture, enabling simple recovery and reuse, which aligns with the principles of green chemistry.[9][10]
Common Examples:
-
Zeolites: These microporous aluminosilicates possess tunable acidity and high thermal stability.[7][11] Zeolites like H-ZSM-5, H-beta, and H-mordenite have demonstrated high activity in esterification due to their Brønsted acid sites.[7][11][12] The shape-selective nature of their pores can also influence product selectivity.[11]
-
Solid Acid Resins: Ion-exchange resins like Amberlyst-15 are widely used. They function as solid supports for sulfonic acid groups, mimicking the catalytic action of p-TSA.[13][14]
-
Metal Oxides: Solid acids based on zirconia, titania, and their composites are gaining traction.[2] For example, a zirconium-titanium solid acid has been shown to effectively catalyze the synthesis of a series of methyl benzoates.[2]
-
Layered Metal Benzoates: Alkaline earth layered benzoates (e.g., barium benzoate) have been investigated as reusable catalysts for methyl benzoate synthesis, showing stable activity over multiple cycles.[1][15]
Performance & Causality: The efficacy of heterogeneous catalysts is intrinsically linked to their structural and chemical properties. For zeolites, factors like the Si/Al ratio, pore structure, and the strength and density of acid sites are critical.[7][12] Beta zeolites (BEA-Type), for instance, often outperform other structures like FAU (Y-Type) and MFI (ZSM-5) due to more favorable pore systems and acidity profiles for esterification.[7] A key advantage is their stability and reusability. A Zr/Ti solid acid catalyst, for example, showed similar high activity in a second reaction cycle after simple solid-liquid separation.[2] Similarly, layered barium benzoate catalysts maintained unaltered catalytic activity for three consecutive reaction cycles.[15] However, heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[9]
Biocatalysts: The Green and Selective Choice
Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis. They offer exceptional selectivity (chemo-, regio-, and enantioselectivity) and operate under mild, environmentally benign conditions (e.g., lower temperatures, neutral pH), minimizing byproduct formation and energy consumption.[16][17]
Common Examples:
-
Immobilized Lipases: Candida antarctica lipase B (CALB), often immobilized on a resin support (e.g., Novozym 435), is a robust and widely used biocatalyst for esterification and transesterification.[16][18][19] Lipases from Candida rugosa have also been used effectively.[17]
-
Other Enzymes: Recently, an ATP-dependent ligase, ClxA, has been shown to be an effective biocatalyst for forming phenyl benzoate esters in an aqueous medium.[20][21][22]
Performance & Causality: The mild reaction conditions of enzymatic catalysis are a major advantage. For example, the synthesis of hex-3-enyl benzoate using lipase avoids the high temperatures required for chemical methods.[16] Lipases catalyze the reaction via a ternary complex mechanism, often involving an acyl-enzyme intermediate.[18][23] Immobilization of the enzyme is crucial for practical application, as it enhances stability and allows for easy recovery and reuse.[23] However, factors like the choice of solvent, water content, and potential substrate inhibition must be carefully optimized.[17][23] For instance, in the synthesis of methyl benzoate using Candida rugosa lipase, methanol concentrations above 90 mM were found to inhibit the enzyme.[17]
Comparative Performance Data
The following table summarizes experimental data from various studies to provide a comparative overview of catalyst performance in benzoate synthesis and related esterifications. Note that direct comparison is challenging as reaction conditions vary significantly between studies.
| Catalyst Type | Catalyst Example | Substrates | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reusability | Reference(s) |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Benzoic acid, Methanol | 70 | 4 | 87 | No | [8] |
| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Benzoic acid, Methanol | 70 | 4 | 78 | No | [8] |
| Homogeneous | Deep Eutectic Solvent (DES) | Benzoic acid, Hexanol | 75 | N/A | 67.5 | Yes | [13][24] |
| Heterogeneous | Barium Benzoate | Benzoic acid, Methanol | 160 | 2 | ~68.5 | Yes (3 cycles) | [1][15] |
| Heterogeneous | Zr/Ti Solid Acid (ZT10) | p-chlorobenzoic acid, Methanol | N/A | N/A | ~84 (2nd cycle) | Yes | [2] |
| Heterogeneous | Zeolite Y (H/ZY) | α-pinene, Acetic anhydride | 40 | 4 | 52.8 | Yes | [25] |
| Heterogeneous | Ion Exchange Resin | Benzoic acid, Methanol | 70 | 4 | 74 | Yes | [8] |
| Biocatalyst | Novozym 435 (Immobilized CALB) | Methyl benzoate, n-hexanol | 60 | 6 | 97 | Yes | [18] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for representative catalytic systems are provided below.
Protocol 1: Homogeneous Catalysis - Methyl Benzoate Synthesis using H₂SO₄
This protocol is adapted from a standard Fischer esterification procedure.[3][26]
-
Reactant Setup: In a 50 mL round-bottom flask, add benzoic acid (10 mmol), methanol (100 mmol), and concentrated sulfuric acid (1 mmol).[8]
-
Reflux: Add boiling chips to the flask, attach a reflux condenser, and place the setup in a heating mantle.[3]
-
Reaction: Heat the mixture to reflux (approximately 70°C) and maintain for 4 hours with magnetic stirring.[8]
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.[8]
-
Transfer the residue to a separatory funnel.
-
Add ethyl acetate (20 mL) to dissolve the ester and wash with a 5% sodium carbonate solution (20 mL) to neutralize the acid catalyst.[3][8]
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
-
Purification: Remove the solvent by rotary evaporation to obtain the crude methyl benzoate. Further purification can be achieved by distillation.[26]
-
Analysis: Characterize the product and determine the yield using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3]
Protocol 2: Biocatalysis - Alkyl Benzoate Synthesis using Immobilized Lipase
This protocol is based on the transesterification procedure using Novozym 435.[18]
-
Reactant Setup: In a sealed reaction vessel, combine methyl benzoate (20 mmol), n-hexanol (10 mmol), and n-heptane (to a total volume of 15 mL) as the solvent.
-
Pre-incubation: Agitate the mixture at 60°C and 300 rpm for 15 minutes to ensure homogeneity.
-
Reaction Initiation: Initiate the reaction by adding a known quantity of immobilized lipase (e.g., Novozym 435).
-
Sampling & Analysis: At regular intervals, withdraw samples from the reaction mixture. Filter the sample to remove the enzyme catalyst. Analyze the sample by Gas Chromatography (GC) to determine the conversion of reactants to the product, hexyl benzoate.
-
Catalyst Recovery: After the reaction, recover the immobilized enzyme by simple filtration. Wash it with a suitable solvent (e.g., n-heptane) and dry it for reuse in subsequent batches.
Visualizing the Workflow and Decision Logic
The following diagrams illustrate the general experimental workflow for benzoate synthesis and a logical framework for catalyst selection.
Caption: General experimental workflow for catalyzed benzoate synthesis.
Caption: Decision tree for selecting a suitable catalyst for benzoate synthesis.
Conclusion and Future Outlook
The synthesis of benzoates is a mature field, yet the choice of catalyst remains a critical parameter that dictates the economic and environmental viability of the process.
-
Homogeneous catalysts offer high activity but are plagued by issues of corrosion, safety, and waste generation.
-
Heterogeneous catalysts present a sustainable and reusable alternative, with performance being highly dependent on the material's specific properties. Continued research in designing solid acids with optimized pore architectures and acid site distributions is a promising direction.[7][27]
-
Biocatalysts provide an exceptionally green and selective route, operating under mild conditions. The development of more robust and cost-effective immobilized enzymes will further enhance their industrial applicability.[16][23]
For researchers and drug development professionals, the optimal catalyst choice will depend on a careful evaluation of priorities, including production scale, required purity, cost constraints, and sustainability goals. The integration of advanced catalytic systems, particularly reusable heterogeneous catalysts and biocatalysts, represents the future of efficient and environmentally responsible benzoate synthesis.
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A Comparative Analysis of the Cytotoxicity of Modified p-Aminobenzoic Acid Derivatives: A Guide for Researchers
Introduction: The Versatility of p-Aminobenzoic Acid in Drug Discovery
Para-aminobenzoic acid (PABA), a non-essential vitamin B group member, serves as a crucial building block in the pharmaceutical industry due to its structural versatility.[1][2] Modifications at its amino and carboxyl groups have given rise to a plethora of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the in vitro cytotoxicity of various modified PABA derivatives against several human cancer cell lines. We will delve into the experimental data, outline detailed protocols for assessing cytotoxicity, and explore the structure-activity relationships that govern their potency. This document is intended to be a valuable resource for researchers and drug development professionals working on the discovery of novel therapeutic agents.
Comparative Cytotoxicity of PABA Derivatives: A Data-Driven Overview
The cytotoxic potential of PABA derivatives has been extensively investigated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the cytotoxicity of different compounds. The following table summarizes the IC50 values of several classes of modified PABA derivatives against various human cancer cell lines.
| Derivative Class | Specific Derivative/Modification | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) | Reference(s) |
| Benzamide Derivatives | Not specified | Not specified | 4.53 - 5.85 | 5-Fluorouracil | [1][2] |
| Schiff Base Derivatives | Various aromatic aldehydes | HepG2 | ≥ 15.0 | Not specified | [3][4][5] |
| Carboxamide Derivatives | Not specified | A549 | 3.0 | Not specified | [1] |
| Acrylamide-PABA Hybrids | Furan-substituted acrylamide | MCF-7 | 1.83 | Colchicine (3.54 µM) | [6][7][8][9] |
| 4-Fluorophenyl-substituted acrylamide | MCF-7 | 2.99 | Colchicine (3.54 µM) | [8][9] | |
| 3,4,5-Trimethoxyphenyl-substituted acrylamide | MCF-7 | 4.51 | Colchicine (3.54 µM) | [6] | |
| Diazeniumdiolate Derivative | PABA/NO | 51-cell line panel (mean) | 9.8 | - | |
| Colon (HCT-15), Melanoma (LOXIMVI), Ovarian (OVCAR-3), Renal (CAKI-1) | Potent cytostatic and cytotoxic effects | - | |||
| PABA-functionalized Dendrimers | Peptide dendrimers with PABA | Human Melanoma | Reduce proliferation at 20-100 µM | - | [10][11][12] |
| PABA Ester | Octyldimethyl PABA (OD-PABA) | Human Mesenchymal Stromal Cells (hMSCs) | Cytotoxic at 1000 µM | - | [13] |
| OD-PABA Photolysate | Human Mesenchymal Stromal Cells (hMSCs) | EC50 = 710 µM | - | [13] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The cytotoxicity of PABA derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship is paramount for the rational design of more potent and selective anticancer agents.
Acrylamide-PABA Hybrids: Targeting Tubulin
Recent studies on acrylamide-PABA hybrids have provided valuable SAR insights.[6][8][9] These compounds are designed to inhibit tubulin polymerization, a clinically validated anticancer strategy.
-
Influence of the Acrylamide Moiety: The nature of the aryl group attached to the acrylamide moiety significantly impacts cytotoxicity.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as a 4-fluorophenyl group, can enhance antiproliferative activity.[8][9]
-
Heterocyclic rings: Replacing the substituted phenyl ring with a heterocyclic moiety, like furan, has been shown to dramatically increase cytotoxic potency, with the furan-containing analog being more potent than the reference drug colchicine.[6][7][8]
-
-
Mechanism of Action: The most potent acrylamide-PABA hybrids induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][7][8] Molecular docking studies suggest that these compounds bind to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule polymerization.[6][8]
The following diagram illustrates the key structural modifications influencing the cytotoxicity of acrylamide-PABA hybrids.
Caption: Key structural modifications on the aryl group of acrylamide-PABA hybrids and their impact on cytotoxic potency.
PABA/NO: A Diazeniumdiolate Derivative
PABA/NO is an O2-arylated diazeniumdiolate that has demonstrated significant tumoristatic activity. Its mechanism is thought to involve the release of nitric oxide (NO), a molecule with complex roles in cancer biology, including the induction of apoptosis. The cytotoxicity of PABA/NO is enhanced by increased intracellular levels of glutathione S-transferase (GSTπ), an enzyme often overexpressed in tumors.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the PABA derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[11][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of PABA derivatives.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[6][10]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes a reaction that leads to the formation of a colored product, which can be measured spectrophotometrically.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[10] Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Use a maximum LDH release control (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][4]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1][3][4]
Protocol:
-
Cell Treatment: Treat cells with the PABA derivatives in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
-
Conclusion and Future Directions
The diverse chemical modifications of p-aminobenzoic acid have yielded a promising array of cytotoxic agents with potential applications in cancer therapy. This guide has provided a comparative analysis of their in vitro efficacy, highlighting the superior potency of certain derivative classes such as the furan-substituted acrylamide-PABA hybrids. The detailed experimental protocols offer a standardized framework for future cytotoxicity studies, ensuring data consistency and comparability.
Future research should focus on elucidating the detailed molecular mechanisms of action for the most potent PABA derivatives. In vivo studies are also crucial to evaluate their therapeutic efficacy, pharmacokinetic profiles, and potential toxicity in preclinical models. The continued exploration of the structure-activity relationships of PABA derivatives will undoubtedly pave the way for the development of novel, highly effective, and selective anticancer drugs.
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PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PubMed Central. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]
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Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. PubMed. [Link]
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. PubMed Central. [Link]
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(PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]
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Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. PMC. [Link]
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]
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MTT Analysis Protocol. Creative Bioarray. [Link]
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Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. [Link]
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Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(butylamino)benzoate
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the principles behind the safe handling and disposal of laboratory reagents. This guide for Methyl 4-(butylamino)benzoate (CAS No. 71839-12-8) is designed for the professional researcher, scientist, and drug development expert. It moves beyond simple checklists to instill a framework of safety and regulatory compliance, ensuring that your laboratory practices are both scientifically sound and environmentally responsible.
The causality behind these procedures is rooted in a fundamental respect for the chemical's properties, the regulatory landscape, and the safety of our personnel. Every step described is part of a self-validating system designed to minimize risk and ensure verifiable compliance.
Part 1: Hazard Assessment & Chemical Profile
Understanding the "why" of a disposal procedure begins with a thorough hazard assessment. While a comprehensive toxicological profile for Methyl 4-(butylamino)benzoate is not extensively published, its known hazards and the properties of structurally similar compounds necessitate a cautious and informed approach.
Known and Inferred Hazards:
-
Skin and Eye Irritation: Safety data for CAS number 71839-12-8 explicitly indicates that it causes skin irritation (H315) and serious eye irritation (H319). This is the primary, confirmed hazard that dictates immediate handling precautions, such as the mandatory use of gloves and eye protection.
-
Potential Oral Toxicity: Many related benzoate esters are classified as "Harmful if swallowed".[1][2][3] The toxicological properties of Methyl 4-(butylamino)benzoate have not been fully investigated, but based on its chemical class, we must operate under the precautionary principle that it may be harmful if ingested.[4]
-
Potential Aquatic Toxicity: Aniline derivatives and other aminobenzoate esters can be toxic to aquatic life, sometimes with long-lasting effects.[5][6] For example, Ethyl 4-(Dimethylamino)benzoate is classified as "Toxic to aquatic life with long lasting effects" (H411).[5] Therefore, this substance must never be disposed of down the drain, as it could pose a significant environmental risk.
Data Presentation: Chemical & Safety Profile
| Property | Value | Source |
| CAS Number | 71839-12-8 | [7][8][9] |
| Molecular Formula | C₁₂H₁₇NO₂ | [9] |
| Molecular Weight | 207.27 g/mol | [9] |
| Appearance | Powder / Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| Storage | 2-8°C, protect from light. | [8] |
Part 2: Regulatory Framework for Laboratory Waste
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (RCRA): The EPA sets the standards for hazardous waste management from generation to disposal. For laboratories, key concepts include making a hazardous waste determination, proper container management in Satellite Accumulation Areas (SAAs), and adhering to accumulation time limits.[10] Academic and research labs may operate under the flexible standards of 40 CFR, part 262, subpart K, which are better suited to a lab environment than industrial regulations.[4][10]
-
OSHA: OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the HAZWOPER standard (29 CFR 1910.120), are focused on worker safety.[2][11] This includes requirements for proper labeling, employee training on chemical hazards, and having emergency plans in place.[9][12]
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority and resource for implementing these regulations and will coordinate with licensed hazardous waste vendors for final disposal.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of Methyl 4-(butylamino)benzoate from the point of generation to the point of collection.
Step 1: Waste Characterization
Based on the hazard assessment, Methyl 4-(butylamino)benzoate must be disposed of as a hazardous chemical waste . It should not be mixed with non-hazardous trash or discharged into the sanitary sewer system.
Step 2: Container Selection & Management
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. For solid powder, the original container is often suitable. For solutions, use a chemically resistant bottle (e.g., glass or HDPE). Ensure the container is in good condition with no leaks or damage.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste. This is a critical EPA requirement to prevent spills and fugitive emissions.
Step 3: Hazardous Waste Labeling
Proper labeling is a cornerstone of both safety and compliance.
-
Affix an EHS-Provided Label: Your institution's EHS department will provide official "Hazardous Waste" labels.
-
Complete the Label Information:
-
List all chemical constituents by their full name (no abbreviations), including solvents. For this waste stream, write "Methyl 4-(butylamino)benzoate ".
-
Provide an accurate percentage or concentration of each component.
-
Indicate the associated hazards (e.g., "Irritant").
-
Do not date the label while the container is in the Satellite Accumulation Area (SAA). The date is only applied when the container is full and moved to the facility's central accumulation area.[8]
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: The SAA is the designated storage location at or near the point of waste generation and under the control of the lab personnel.[5][8]
-
Segregate Incompatibles: Store the Methyl 4-(butylamino)benzoate waste away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Use Secondary Containment: All liquid waste containers must be placed in a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.
Step 5: Arranging for Disposal
-
Monitor Waste Volume: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of any acutely hazardous waste (P-listed) in your SAA.
-
Schedule a Pickup: Once the waste container is full, or if you are ceasing work with the material, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a collection.
-
Final Disposal: The EHS department will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor for final treatment, typically via incineration.
Part 4: Emergency Procedures
Spill Response:
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, safety glasses/goggles), gently sweep up the solid material, avoiding dust generation.
-
Place the collected material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste for disposal.
-
Wash the spill area thoroughly.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Part 5: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 4-(butylamino)benzoate waste.
Caption: Disposal workflow for Methyl 4-(butylamino)benzoate.
References
-
Methyl 4-(butylamino)benzoate | 71839-12-8 . Sigma-Aldrich.
-
CAS 71839-12-8 | Methyl 4-(butylamino)benzoate . Santa Cruz Biotechnology.
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET - Ethyl 4-(Dimethylamino)benzoate . TCI Chemicals.
-
Canadian Water Quality Guidelines for the Protection of Aquatic Life - Aniline . Canadian Council of Ministers of the Environment.
-
4-Aminobenzoic acid methyl ester(619-45-4) Properties . ChemicalBook.
-
Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data . PubMed.
-
CAS No : 71839-12-8 | Product Name : Tetracaine Hydrochloride - Impurity C (Freebase) . Pharmaffiliates.
-
Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 . PubChem, National Center for Biotechnology Information.
-
Methyl 4-(Butylamino)benzoate . LGC Standards.
-
SAFETY DATA SHEET - Benzocaine . Thermo Fisher Scientific.
-
4-(Butylamino)-benzoic acid, methyl ester suppliers & manufacturers in China . ChemicalBook.
-
Material Safety Data Sheet - Methyl benzoate . Alfa Aesar.
-
Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data . ResearchGate.
-
What are the side effects of Ethyl Aminobenzoate? . Patsnap Synapse.
-
Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG.
-
Ethyl 4-Aminobenzoate Safety Data Sheet (SDS) . Flinn Scientific.
-
Safety data sheet - Methyl benzoate . CPAchem.
-
The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem . MDPI.
-
SAFETY DATA SHEET - Methyl benzoate . Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
